2-Propylhexanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propylhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREORVYCKDQFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452445 | |
| Record name | Hexanal, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27644-47-9 | |
| Record name | Hexanal, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Propylhexanal chemical properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core chemical and physical properties of 2-Propylhexanal, a branched-chain aldehyde with applications in various chemical syntheses. This document provides a consolidated repository of its characteristics, supported by experimental and calculated data, to facilitate its use in research and development.
Chemical Identity and Physical Properties
This compound, also known as 2-propyl-hexanal, is an organic compound with the chemical formula C9H18O[1][2][3][4][5]. It belongs to the class of medium-chain aldehydes[6]. Several CAS Numbers have been associated with this compound and its isomers, including 140238-46-6 and 27644-47-9[1][3][4]. The structural and basic physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H18O | [1][2][3][4][5] |
| Molecular Weight | 142.24 g/mol | [1][2][3][5][7] |
| IUPAC Name | This compound | [5][7] |
| SMILES | CCCCC(CCC)C=O | [2][7][8] |
| InChI | InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3 | [2][5][7][8] |
| InChIKey | IREORVYCKDQFMD-UHFFFAOYSA-N | [2][5][7][8] |
Physicochemical Data
The following tables provide a summary of the key physicochemical properties of this compound, including both experimentally determined and computationally predicted values.
Thermodynamic Properties
| Property | Value | Method | Source |
| Normal Boiling Point (Tboil) | 453.54 K | Joback Method | [2][8] |
| Enthalpy of Vaporization (ΔvapH°) | 41.96 kJ/mol | Joback Method | [2][8] |
| Normal Melting Point (Tfus) | 218.19 K | Joback Method | [2][8] |
| Enthalpy of Fusion (ΔfusH°) | 17.83 kJ/mol | Joback Method | [2][8] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -77.06 kJ/mol | Joback Method | [2][8] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -319.95 kJ/mol | Joback Method | [2][8] |
| Critical Temperature (Tc) | 626.89 K | Joback Method | [2][8] |
| Critical Pressure (Pc) | 2500.00 kPa | Joback Method | [2][8] |
| Critical Volume (Vc) | 0.550 m³/kmol | Joback Method | [8] |
Other Physicochemical Properties
| Property | Value | Method | Source |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.792 | Crippen Method | [2][8] |
| Log10 of Water Solubility (log10WS) | -2.63 | Crippen Method | [2][8] |
| McGowan's Characteristic Volume (McVol) | 139.240 ml/mol | McGowan Method | [2][8] |
| Polar Retention Index (I) | 1279.00 | NIST | [2] |
| Topological Polar Surface Area | 17.1 Ų | Computed | [7] |
| Hydrogen Bond Donor Count | 0 | Computed | [7] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [7] |
| Rotatable Bond Count | 6 | Computed | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While direct spectra are not provided, references indicate the availability of the following spectroscopic information:
-
Nuclear Magnetic Resonance (NMR): 13C NMR data is available.
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra have been recorded[7].
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available[7].
For a related compound, 2-Isopropylhexanal, spectral data including 13C NMR, Vapor Phase IR, and GC-MS are available through spectral databases[9].
Synthesis and Reactivity
This compound can be synthesized through various organic reactions. One common method is the aldol (B89426) condensation.
Experimental Protocol: Synthesis of Mixed C8-C10 Enals via Cross Aldol Condensation
This protocol describes a method for producing a mixture of enals, including 2-propylhex-2-enal, the unsaturated precursor to this compound[10].
Materials:
-
2 wt. % aqueous sodium hydroxide (B78521) solution
-
10-gallon stainless steel reactor with mechanical stirring and heating jacket
-
Thermocouple
Procedure:
-
Charge the 10-gallon stainless steel reactor with 7723 g of a 2 wt. % aqueous sodium hydroxide solution and begin agitation at ambient temperature[10].
-
Prepare a premixed solution of butyraldehyde (5273 g; 73 moles) and valeraldehyde (6284 g; 73 moles)[10].
-
Slowly pump the aldehyde mixture into the reactor over a period of 15 minutes. The reaction is exothermic, and the temperature will rise from approximately 20°C to 44°C[10].
-
After the addition is complete, heat the reaction mixture to 130°C over the course of one hour[10].
-
Maintain the temperature at 130°C for an additional two hours[10].
-
Cool the reactor and decant the biphasic reaction mixture. The top organic layer contains the product mixture[10].
-
The resulting product is a mixture of 2-ethylhexenal, 2-ethylhept-2-enal, 2-propylhex-2-enal, and 2-propylheptenal[10].
The subsequent step to obtain this compound would be the selective hydrogenation of the carbon-carbon double bond in 2-propylhex-2-enal.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a cross aldol condensation followed by hydrogenation.
Caption: Synthesis workflow for this compound.
Safety and Handling
Detailed safety and handling information, including pictograms and hazard codes, would typically be found in the Safety Data Sheet (SDS) for this compound. It is recommended to consult the specific SDS from the supplier before handling this chemical. General precautions for handling aldehydes should be followed, including working in a well-ventilated area and using appropriate personal protective equipment.
References
- 1. 2-n-propylhexanal|lookchem [lookchem.com]
- 2. 2-propyl hexanal - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | CAS#:27644-47-9 | Chemsrc [chemsrc.com]
- 4. Cas 27644-47-9,Hexanal, 2-propyl- | lookchem [lookchem.com]
- 5. 2-propyl hexanal [webbook.nist.gov]
- 6. Human Metabolome Database: Showing metabocard for (±)-2-Methylhexanal (HMDB0040191) [hmdb.ca]
- 7. Hexanal, 2-propyl- | C9H18O | CID 11029945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemeo.com [chemeo.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-propylhexan-1-ol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Propylhexanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Propylhexanal (CAS No: 27644-47-9), a saturated aliphatic aldehyde. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the chemical identifiers, physicochemical properties, and potential biological significance of this compound. While specific experimental data and biological pathway information for this compound are limited in publicly available literature, this guide consolidates the existing data and provides context based on the known characteristics of structurally related aliphatic aldehydes. This guide summarizes key identifiers, presents available quantitative data in tabular format, outlines general experimental protocols for analysis, and discusses the potential for biological activity and toxicity based on the broader class of aliphatic aldehydes.
Chemical Identity and Physical Properties
This compound is an organic compound classified as a branched-chain aliphatic aldehyde. Accurate identification and characterization are fundamental for any research or development application.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided in Table 1. These identifiers are crucial for unambiguous documentation and database searches.
| Identifier Type | Value | Source |
| CAS Number | 27644-47-9 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C9H18O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| InChI | InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3 | [1] |
| InChIKey | IREORVYCKDQFMD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCC(CCC)C=O | [1] |
| PubChem CID | 11029945 | [2] |
Physicochemical Properties
The known physicochemical properties of this compound are summarized in Table 2. This data is essential for designing experimental conditions, predicting its behavior in various systems, and for computational modeling.
| Property | Value | Source |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 6 | [1] |
Synthesis and Analysis
Synthesis
A plausible synthetic route for this compound is the aldol (B89426) condensation of pentanal, followed by dehydration and subsequent hydrogenation. This method is commonly used for the synthesis of α-branched aldehydes.
A related compound, 2-ethylhexanal, is synthesized from propylene (B89431) via hydroformylation to produce n-butanal, which then undergoes aldol condensation.[3]
Analytical Protocols
The analysis of this compound is typically achieved through chromatographic techniques.
GC-MS is a primary method for the identification and quantification of volatile compounds like this compound.
-
Sample Preparation: For liquid samples, direct injection or headspace sampling can be utilized. Solid samples may require extraction with a suitable organic solvent (e.g., ethanol, dichloromethane, hexane) followed by sonication.[4]
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl silicone capillary column (30m x 0.25mm x 0.25µm), is generally suitable.[5]
-
Temperature Program: A typical program would start at a low temperature (e.g., 40°C) held for a few minutes, followed by a ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.[6]
-
MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Identification is confirmed by comparing the resulting mass spectrum with reference libraries such as those from Wiley or NIST.[6][7]
While a comprehensive, publicly available spectral library for this compound is not available, some resources indicate the existence of mass spectrometry data.[8] Researchers are advised to consult specialized spectral databases for proprietary data.
Biological Activity and Toxicology
Specific studies on the biological activity, signaling pathways, and toxicology of this compound are scarce. However, the broader class of aliphatic aldehydes is known to exhibit biological effects, primarily due to the high reactivity of the aldehyde functional group.
General Toxicity of Aliphatic Aldehydes
Aliphatic aldehydes are known to be cytotoxic.[9] Their toxicity is often attributed to their electrophilic nature, allowing them to form covalent adducts with biological nucleophiles such as the primary amine groups on lysine (B10760008) residues in proteins and with phosphatidylethanolamine (B1630911) in cell membranes.[10][11] This adduction can disrupt protein function and membrane integrity, leading to cellular dysfunction and apoptosis.[11]
Short-chain aldehydes, in particular, are associated with a range of adverse health effects, including pulmonary toxicity and inflammatory responses.[12] The high reactivity of aldehydes can lead to the disruption of various biological activities, contributing to a variety of disorders.[12]
Potential Signaling Pathway Involvement
Given the lack of specific data for this compound, a generalized logical workflow for investigating the potential cytotoxicity of an aliphatic aldehyde is presented below. This workflow outlines the steps from cellular exposure to the potential downstream consequences.
Caption: Generalized workflow of aliphatic aldehyde cytotoxicity.
Safety and Handling
Detailed safety information can be found in the Safety Data Sheet (SDS) for this compound. General precautions for handling aliphatic aldehydes include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing in a cool, dry place away from ignition sources.
Conclusion
This compound is a branched-chain aliphatic aldehyde for which detailed biological and experimental data in the public domain is limited. This guide has compiled the available information on its chemical identifiers and physicochemical properties. While specific experimental protocols and signaling pathway information are not available, this document provides a framework for its synthesis and analysis based on similar compounds. The discussion on its potential biological activity and toxicity is inferred from the known behavior of the broader class of aliphatic aldehydes, which are generally considered to be reactive and potentially cytotoxic. Further research is required to fully elucidate the specific biological roles and toxicological profile of this compound to aid in its potential applications in research and drug development.
References
- 1. Hexanal, 2-propyl- | C9H18O | CID 11029945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanal, 2-propyl- | C9H18O | CID 11029945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gcms.cz [gcms.cz]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. DNA Methylome Analysis of Saturated Aliphatic Aldehydes in Pulmonary Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective | Semantic Scholar [semanticscholar.org]
- 11. Sjögren-Larsson syndrome: A biochemical rationale for using aldehyde-reactive therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of α-Alkylated Aldehydes via Aldol Condensation: The Case of 2-Ethylhexanal
Introduction:
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecules from simpler carbonyl compounds. This reaction is of paramount industrial importance, particularly in the production of plasticizers, solvents, and other bulk chemicals. While the user requested a guide on the synthesis of 2-Propylhexanal, the standard self-condensation of a single aldehyde does not readily produce this specific structure. The industrial synthesis of 2-Ethylhexanal (B89479) via the self-condensation of n-butanal serves as a more chemically accurate and well-documented archetype for this class of reaction. This guide will, therefore, focus on the synthesis of 2-Ethylhexanal as a representative example, providing the principles and methodologies applicable to the synthesis of other 2-alkylated aldehydes.
The synthesis is a two-step process. First, two molecules of n-butanal undergo a base-catalyzed aldol condensation to form 2-ethyl-2-hexenal (B1232207). This is followed by a selective catalytic hydrogenation of the carbon-carbon double bond to yield the final product, 2-ethylhexanal.[1][2]
Part 1: Aldol Condensation of n-Butanal to 2-Ethyl-2-hexenal
The first stage involves the dimerization of n-butanal in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH), followed by dehydration to yield an α,β-unsaturated aldehyde.[3][4]
Reaction Mechanism and Pathway
The base-catalyzed aldol condensation proceeds through several key steps:
-
Enolate Formation : A hydroxide ion abstracts an acidic α-hydrogen from an n-butanal molecule to form a resonance-stabilized enolate ion.[5]
-
Nucleophilic Attack : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second n-butanal molecule.[6]
-
Aldol Addition : This attack forms an alkoxide intermediate, which is then protonated by water to yield a β-hydroxy aldehyde, 2-ethyl-3-hydroxyhexanal.[3]
-
Dehydration : Under the reaction conditions (often with heating), the aldol addition product readily dehydrates through an E1cB mechanism to form the more stable, conjugated α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[3][7]
Caption: Base-Catalyzed Aldol Condensation Mechanism.
Experimental Protocol: Synthesis of 2-Ethyl-2-hexenal
This protocol is a representative procedure based on established industrial practices.
Materials:
-
n-Butanal
-
Sodium Hydroxide (NaOH) solution (e.g., 0.76-1.9 M)[4]
-
Organic solvent (e.g., Toluene, optional for phase separation)
-
Reaction vessel equipped with a stirrer, condenser, and temperature control
Procedure:
-
Charge the reaction vessel with n-butanal.
-
Slowly add the aqueous NaOH solution to the stirred n-butanal. The reaction is exothermic and the temperature should be controlled.
-
Heat the biphasic mixture to the desired reaction temperature, typically between 80°C and 150°C.[4][8]
-
Maintain vigorous stirring to ensure adequate mixing between the organic and aqueous phases. The reaction occurs in the film between the two phases.[4]
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the conversion of n-butanal plateaus.
-
After completion, cool the mixture and transfer it to a separatory funnel.
-
Separate the organic layer containing the product from the aqueous catalyst layer.
-
Wash the organic layer with water to remove residual catalyst.
-
The crude 2-ethyl-2-hexenal can be purified by vacuum distillation.
Quantitative Data: Aldol Condensation
The yield and selectivity of the aldol condensation are highly dependent on catalyst concentration, temperature, and reaction time.
| Parameter | Value | Catalyst/Conditions | Reference |
| n-Butanal Conversion | 96.0% | Chitosan Catalyst | [4] |
| 2-Ethyl-2-hexenal Yield | 86.0% | Chitosan Catalyst | [4] |
| 2-Ethyl-2-hexenal Selectivity | 89.6% | Chitosan Catalyst | [4] |
| Reaction Temperature | 80 - 200 °C | Solid MgO-Al₂O₃ Catalyst | [8] |
| NaOH Concentration | 0.76 - 1.9 M | Biphasic System | [4] |
Part 2: Selective Hydrogenation of 2-Ethyl-2-hexenal to 2-Ethylhexanal
The second stage is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated aldehyde intermediate without reducing the aldehyde functional group. This requires specific catalysts and controlled conditions.[9][10]
Reaction Pathway
The hydrogenation of 2-ethyl-2-hexenal can lead to two main products: the desired 2-ethylhexanal (by reducing the C=C bond) or 2-ethylhexanol (by reducing both the C=C and C=O bonds).[11] Palladium-based catalysts are known to have strong activity for hydrogenating olefinic unsaturation and are often employed for this selective transformation.[9]
Caption: Overall Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Ethylhexanal
This protocol describes a heterogeneous catalytic hydrogenation process.
Materials:
-
Crude or purified 2-ethyl-2-hexenal
-
Hydrogenation catalyst (e.g., 0.5 wt% Pd/TiO₂)[12]
-
Hydrogen (H₂) gas
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the autoclave with 2-ethyl-2-hexenal and the Pd/TiO₂ catalyst.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen, to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.2 MPa).[12]
-
Heat the mixture to the reaction temperature (e.g., 190°C) with vigorous stirring.[12]
-
Maintain the temperature and pressure, monitoring hydrogen uptake to determine reaction progress.
-
Once the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the solid catalyst. The catalyst can often be recycled.
-
The resulting liquid is crude 2-ethylhexanal, which can be purified by distillation.
Quantitative Data: Selective Hydrogenation
High selectivity towards 2-ethylhexanal is critical for an efficient process.
| Parameter | Value | Catalyst/Conditions | Reference |
| n-Butanal Conversion (Overall) | 95.4% | 0.5 wt% Pd/TiO₂ | [12] |
| 2-Ethylhexanal Selectivity | up to 99.9% | 0.5 wt% Pd/TiO₂ | [12] |
| Reaction Temperature | 190 °C | Pd/TiO₂, Fixed-Bed Reactor | [12] |
| Hydrogen Pressure | 3.2 MPa | Pd/TiO₂, Fixed-Bed Reactor | [12] |
| Activation Energy (C=C hydrogenation) | 33.66 kJ/mol | Ni-based catalyst | [13] |
Logical Workflow for Synthesis and Purification
The entire process from starting material to purified product follows a logical sequence of reaction, separation, and purification steps.
References
- 1. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldol condensation of butanal | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. amherst.edu [amherst.edu]
- 8. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 9. US4018831A - Production of 2-ethyl hexanal - Google Patents [patents.google.com]
- 10. WO2017132192A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]
- 11. bch.ro [bch.ro]
- 12. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Propylhexanal
This guide provides a comprehensive overview of 2-propylhexanal, including its chemical identity, physicochemical properties, and generalized experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is an aldehyde with a nine-carbon backbone. The structure consists of a hexanal (B45976) chain with a propyl group substituted at the second carbon atom.
-
SMILES: CCCCC(CCC)C=O[1]
Below is a 2D structural representation of the this compound molecule.
Caption: 2D Structure of this compound
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. The data is compiled from various chemical databases and computational models.
| Property | Value | Unit | Source |
| Molecular Weight | 142.24 | g/mol | [1][2][3] |
| Normal Boiling Point | 453.54 | K | [2] |
| Normal Melting Point | 218.19 | K | [2] |
| Critical Temperature | 626.89 | K | [2] |
| Critical Pressure | 2500.00 | kPa | [2] |
| Enthalpy of Vaporization | 41.96 | kJ/mol | [2] |
| Enthalpy of Fusion | 17.83 | kJ/mol | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.792 | [2] | |
| Water Solubility (log10WS) | -2.63 | mol/l | [2] |
Experimental Protocols
A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, 2-propylhexan-1-ol (B1619662) would be the starting material.
Objective: To synthesize this compound by the oxidation of 2-propylhexan-1-ol.
Materials:
-
2-Propylhexan-1-ol
-
Pyridinium chlorochromate (PCC) or other mild oxidizing agent
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve 2-propylhexan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC to the solution in one portion while stirring. The amount of PCC should be in slight excess (e.g., 1.5 equivalents).
-
Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate them to yield pure this compound.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic Workflow for this compound
Gas chromatography is a suitable technique for the analysis and purity determination of volatile compounds like this compound.[3]
Objective: To determine the purity of a this compound sample using gas chromatography.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Initiate the temperature program and data acquisition.
-
The components of the sample will separate based on their boiling points and interaction with the stationary phase of the column.
-
The FID will detect the eluting components, and the data will be recorded as a chromatogram.
-
The purity of the sample can be determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
The logical flow of the GC analysis is depicted in the diagram below.
Caption: Gas Chromatography Analysis Workflow
References
A Technical Guide to the Natural Occurrence of Branched C9 Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched C9 aldehydes are a class of volatile organic compounds that, while less ubiquitous than their straight-chain counterpart, nonanal, play significant roles in the chemical ecology of various organisms and contribute to the flavor and aroma profiles of numerous natural products. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for branched C9 aldehydes, tailored for professionals in research, science, and drug development.
Natural Occurrence of Branched C9 Aldehydes
Branched C9 aldehydes have been identified in a diverse range of natural sources, from microorganisms and plants to insects. Their presence is often associated with specific metabolic processes and can serve as important biochemical markers.
In Microorganisms and Fermented Products
The microbial world is a rich source of branched aldehydes, primarily as byproducts of amino acid metabolism. During fermentation, microorganisms utilize the Ehrlich pathway to convert branched-chain amino acids into fusel alcohols, with branched aldehydes as key intermediates[1][2][3][4]. While this pathway is well-documented for smaller aldehydes, it is plausible that similar mechanisms involving longer-chain amino acids or alternative substrates contribute to the formation of branched C9 aldehydes in complex microbial environments.
In Plants and Essential Oils
Plants produce a wide array of volatile organic compounds, including branched aldehydes, which contribute to their characteristic aroma and defense mechanisms. For instance, 6-methyloctanal (B3051043) has been identified as a volatile component in citrus[5]. The biosynthesis of these compounds in plants can occur through the lipoxygenase (LOX) pathway, involving the oxidative cleavage of unsaturated fatty acids[6][7].
In Insects
In the animal kingdom, insects utilize branched aldehydes as chemical signals for communication. These compounds can function as components of sex or aggregation pheromones, mediating critical behaviors for survival and reproduction. For example, various aliphatic aldehydes have been identified as potential sex pheromones in species like the tropical West African shield bug, Sphaerocoris annulus[8][9].
Quantitative Data on Branched C9 Aldehydes
Quantitative data for branched C9 aldehydes in natural sources are not as extensively documented as for other volatile compounds. However, available data highlights their presence at varying concentrations depending on the source and environmental conditions.
| Branched C9 Aldehyde | Natural Source | Concentration/Relative Abundance | Reference |
| 6-Methyloctanal | Citrus | 6 mg/kg | [5] |
| Various Branched Aldehydes | Fermented Foods (e.g., Beer) | 0.2 - 500 µg/L (for a range of aldehydes) | [10] |
Note: This table represents a summary of available quantitative data and is not exhaustive. Concentrations can vary significantly based on the specific cultivar, fermentation conditions, and analytical methods used.
Biosynthesis of Branched C9 Aldehydes
The formation of branched C9 aldehydes in nature primarily follows two major biosynthetic routes: the Ehrlich pathway, originating from amino acids, and pathways involving the metabolism of lipids.
The Ehrlich Pathway
The Ehrlich pathway is a well-established metabolic route in yeasts and other microorganisms for the production of fusel alcohols from amino acids. The pathway involves a transamination, a decarboxylation, and a reduction step, with a branched aldehyde formed as an intermediate[1][2][3][4]. The initial step involves the conversion of a branched-chain amino acid to its corresponding α-keto acid. This is followed by decarboxylation to yield a branched aldehyde with one less carbon atom. Finally, the aldehyde is reduced to a fusel alcohol. The accumulation of the intermediate aldehyde depends on the relative activities of the decarboxylase and dehydrogenase enzymes.
Caption: The Ehrlich Pathway for the biosynthesis of branched aldehydes from branched-chain amino acids.
Lipid Metabolism and Peroxidation
Lipid peroxidation is a complex process involving the oxidative degradation of lipids, which can lead to the formation of a variety of volatile compounds, including aldehydes[11][12][13]. This process can be initiated by enzymatic or non-enzymatic mechanisms. In plants, the lipoxygenase (LOX) pathway is a key enzymatic route for the production of C6 and C9 aldehydes from polyunsaturated fatty acids like linoleic and linolenic acids[6][7]. The mechanism involves the formation of a hydroperoxide intermediate, which is then cleaved by a hydroperoxide lyase to yield an aldehyde and an oxo-acid. While this pathway is well-understood for straight-chain and smaller aldehydes, it is a plausible source for the formation of branched C9 aldehydes from branched-chain fatty acid precursors.
Caption: Generalized pathway of lipid peroxidation leading to the formation of aldehydes.
Experimental Protocols
The analysis of branched C9 aldehydes requires sensitive and specific analytical techniques due to their volatility and often low concentrations in complex natural matrices. Gas chromatography-mass spectrometry (GC-MS) is the most common method, often coupled with sample preparation techniques like headspace sampling or solid-phase microextraction (SPME). For less volatile or thermally labile derivatives, liquid chromatography-mass spectrometry (LC-MS) is employed.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile compounds.
Protocol for HS-SPME-GC-MS Analysis of Branched C9 Aldehydes in a Liquid Matrix (e.g., Fermented Beverage):
-
Sample Preparation: Place a defined volume (e.g., 2-5 mL) of the liquid sample into a headspace vial (e.g., 20 mL). For solid samples, a known weight can be used, and a suitable solvent may be added. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a C9 aldehyde) to the vial for quantification.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system for thermal desorption of the analytes onto the analytical column.
Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS analysis.
Derivatization for Enhanced Detection
To improve the stability and chromatographic behavior of aldehydes, and to enhance their detection sensitivity, derivatization is often employed.
Protocol for PFBHA Derivatization for GC-MS Analysis:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable oxime derivatives, which are highly sensitive to electron capture detection and provide characteristic mass spectra.
-
Derivatization Reaction: The sample extract containing the aldehydes is reacted with a solution of PFBHA in a suitable solvent. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70°C) for 30-60 minutes.
-
Extraction: After the reaction, the PFBHA-oxime derivatives are extracted from the aqueous phase using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: The organic extract is then concentrated and injected into the GC-MS for analysis.
Protocol for DNPH Derivatization for LC-MS Analysis:
2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes to form hydrazones, which are stable and can be readily analyzed by LC-MS with UV or mass spectrometric detection.
-
Derivatization: The sample is passed through a cartridge coated with DNPH, or a DNPH solution is added directly to the sample. The reaction is typically acidified to proceed efficiently.
-
Elution/Extraction: The resulting DNPH-hydrazone derivatives are eluted from the cartridge or extracted from the reaction mixture with an organic solvent (e.g., acetonitrile).
-
Analysis: The extract is then analyzed by LC-MS/MS, often using a C18 reversed-phase column for separation.
Signaling Pathways
The role of branched C9 aldehydes in specific signaling pathways is an emerging area of research. Aldehydes, in general, are known to be involved in cellular signaling, particularly in the context of oxidative stress.
Oxidative Stress Signaling
Lipid peroxidation, a major source of aldehydes, is a hallmark of oxidative stress. The resulting aldehydes, including branched C9 isomers, are reactive electrophiles that can form adducts with cellular macromolecules such as proteins and DNA[14]. This can trigger various cellular responses, including the activation of stress-response pathways. For example, aldehydes can modulate the activity of transcription factors and kinases involved in inflammation and apoptosis[15].
Caption: Role of lipid-derived aldehydes in oxidative stress signaling.
Pheromonal Communication in Insects
In insects, volatile aldehydes are detected by olfactory receptors located in the antennae, initiating a signal transduction cascade that ultimately leads to a behavioral response[16][17]. The specificity of this response is determined by the precise blend of compounds in the pheromone signal and the corresponding tuning of the insect's olfactory system. While the general principles of insect olfaction are understood, the specific receptors and neural pathways involved in the detection of branched C9 aldehydes are an active area of investigation.
Caption: Simplified schematic of an insect pheromone signaling pathway.
Conclusion
Branched C9 aldehydes are naturally occurring compounds with diverse biological origins and functions. Their biosynthesis is intricately linked to fundamental metabolic pathways, including amino acid and lipid metabolism. The continued development of sensitive analytical techniques is crucial for elucidating their distribution and concentrations in various natural systems. For researchers in drug development and related fields, understanding the formation and biological activities of these reactive aldehydes is essential, particularly in the context of oxidative stress and intercellular signaling. Further research is needed to fully uncover the specific roles of individual branched C9 isomers in complex biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-methyl octanal, 30689-75-9 [thegoodscentscompany.com]
- 6. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. Mechanisms of Lipid Oxidation [case.edu]
- 12. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]
2-Propylhexanal molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Propylhexanal, a branched-chain aliphatic aldehyde. It details its fundamental chemical properties, outlines established synthesis and analysis protocols, and explores its potential biological activities and metabolic pathways based on current scientific understanding.
Core Chemical and Physical Properties
This compound is an organic compound with the chemical formula C9H18O.[1][2][3] Its molecular structure consists of a nine-carbon chain with a carbonyl group at one end and a propyl group at the second carbon position. A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C9H18O | [1][2] |
| Molecular Weight | 142.24 g/mol | [3] |
| Alternate Molecular Weight | 142.241 | [1] |
| Alternate Molecular Weight | 142.2386 |
Synthesis Protocols
The laboratory-scale synthesis of this compound can be accomplished through a two-step process involving a crossed aldol (B89426) condensation followed by selective catalytic hydrogenation.[4] An alternative approach involves the Guerbet reaction followed by oxidation.[3]
Synthesis via Crossed Aldol Condensation and Hydrogenation
This method first creates the intermediate 2-propyl-2-hexenal, which is then reduced to the target compound.
Step 1: Crossed Aldol Condensation to form 2-Propyl-2-hexenal
-
Reaction: Pentanal and hexanal (B45976) undergo a crossed aldol condensation in the presence of a base catalyst. To minimize self-condensation, one aldehyde is added in a controlled manner to the reaction mixture.[4]
-
Procedure:
-
In a reaction vessel, combine hexanal and a suitable solvent.
-
Slowly add pentanal to the mixture while maintaining basic conditions (e.g., using a hydroxide (B78521) base).
-
After the reaction is complete, neutralize the mixture and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude 2-propyl-2-hexenal can be purified by vacuum distillation or column chromatography.[4]
-
Step 2: Selective Catalytic Hydrogenation
-
Reaction: The carbon-carbon double bond of 2-propyl-2-hexenal is selectively reduced using a catalyst such as palladium on carbon (Pd/C).[4]
-
Procedure:
-
Dissolve the purified 2-propyl-2-hexenal in a suitable solvent like ethanol (B145695) in a round-bottom flask.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of 5% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas, repeating this process multiple times.
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, purge the flask with an inert gas and filter the mixture through Celite® to remove the catalyst.
-
Remove the solvent from the filtrate via rotary evaporation to yield the crude this compound.
-
If necessary, further purify the product by vacuum distillation.[4]
-
Analytical Protocols
Gas Chromatography (GC) is a suitable method for the analysis of this compound. A Flame Ionization Detector (FID) can be used for its high sensitivity and broad applicability to organic compounds.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Principle: The sample is vaporized and injected into a GC column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by the FID.
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute the sample with a suitable solvent (e.g., methanol) to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.[5]
-
-
Instrumental Conditions (Representative):
-
Column: A base-deactivated stationary phase column is recommended to minimize peak tailing.[5]
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen
-
-
Calibration: Prepare a series of working standards by serial dilution of a stock solution of this compound to cover the desired concentration range (e.g., 1-100 µg/mL).[5]
Potential Biological Activity and Signaling Pathways
While there is a lack of specific experimental data on the biological activity of this compound, its chemical structure as a saturated aliphatic aldehyde suggests it may exhibit biological effects.[2] It is likely to be a reactive electrophile capable of interacting with biological macromolecules.[2]
Presumed Metabolic Pathway
The metabolic fate of this compound in microorganisms is presumed to follow a pathway similar to other branched-chain aldehydes.[1] This likely involves an initial oxidation of the aldehyde group to a carboxylic acid, catalyzed by aldehyde dehydrogenases. The resulting 2-propylhexanoic acid would then likely undergo degradation through the β-oxidation pathway.[1] An alternative metabolic fate could be the reduction of the aldehyde to its corresponding alcohol, 2-propylhexanol, by alcohol dehydrogenases, which is a common detoxification mechanism.[1]
In Vitro Assessment of Biological Activity
To investigate the biological activity of this compound, a series of in vitro assays would be necessary. A primary step would be to assess its cytotoxic potential.[2]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells would be treated with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).[2]
-
LDH Assay: Lactate dehydrogenase (LDH) is released from cells with damaged membranes. Measuring LDH levels in the culture medium provides an indication of cytotoxicity.[2]
Should significant biological activity be observed, further experiments could elucidate the mechanism of action:
-
Western Blotting: To investigate the effects on specific signaling pathways (e.g., apoptosis, inflammation), the expression levels of key proteins could be measured.[2]
-
Mass Spectrometry: To identify protein targets, mass spectrometry-based proteomics could be used to detect adducts of this compound on cellular proteins.[2]
-
Gene Expression Analysis: Techniques such as qPCR or RNA-seq could be used to understand the broader cellular response by analyzing changes in gene expression following treatment.[2]
References
An In-Depth Technical Guide to the Synthesis of 2-Propylhexanal: Discovery and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propylhexanal, a branched-chain aldehyde, holds significance as a versatile intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of the discovery and historical development of its synthesis, with a detailed exploration of the core modern manufacturing methodologies. The primary synthetic routes—aldol (B89426) condensation of valeraldehyde (B50692) followed by hydrogenation, and the hydroformylation of C8 olefins—are examined in depth. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the key chemical pathways and experimental workflows to serve as a valuable resource for professionals in research and development.
Introduction and Historical Context
The precise historical discovery and first synthesis of this compound are not well-documented in easily accessible literature. Early research into aldehydes and their reactions dates back to the 19th century, with significant advancements in hydrogenation techniques by chemists like Paul Sabatier in the early 20th century.[1] It is plausible that this compound was first synthesized as part of broader studies on aldol condensations or the hydrogenation of unsaturated aldehydes, though a definitive seminal publication has not been identified. The development of industrial-scale processes for related branched aldehydes, such as 2-ethylhexanal, in the mid-20th century paved the way for the more systematic synthesis and utilization of compounds like this compound.
Modern synthetic chemistry primarily relies on two robust and scalable methods for the production of this compound: the self-condensation of valeraldehyde (pentanal) followed by hydrogenation, and the hydroformylation of octene isomers.
Core Synthetic Methodologies
This section details the primary pathways for the synthesis of this compound, including reaction mechanisms, experimental procedures, and comparative quantitative data.
Aldol Condensation of Valeraldehyde and Subsequent Hydrogenation
The aldol condensation route is a classic and widely employed method for the formation of carbon-carbon bonds and is a cornerstone of industrial aldehyde synthesis.[2] In this two-step process, valeraldehyde first undergoes a base-catalyzed self-condensation to form the α,β-unsaturated aldehyde, 2-propyl-2-hexenal. This intermediate is then hydrogenated to yield the saturated aldehyde, this compound.
The overall reaction can be depicted as follows:
Caption: Aldol condensation of valeraldehyde followed by hydrogenation.
The mechanism of the base-catalyzed aldol condensation involves the formation of an enolate from one molecule of valeraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second valeraldehyde molecule. The resulting β-hydroxy aldehyde readily undergoes dehydration upon heating to form the more stable conjugated system of 2-propyl-2-hexenal.[3]
-
Materials: Valeraldehyde, sodium hydroxide (B78521) (or other suitable base), ethanol (B145695) (solvent), hydrochloric acid (for neutralization).
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to create a catalytic solution.
-
Slowly add valeraldehyde to the basic solution while maintaining a controlled temperature.
-
After the addition is complete, heat the mixture to reflux for a specified period to drive the condensation and dehydration.
-
Cool the reaction mixture and neutralize it with hydrochloric acid.
-
The organic layer containing 2-propyl-2-hexenal is then separated. Purification can be achieved through distillation.[4]
-
-
Materials: 2-Propyl-2-hexenal, Palladium on carbon (Pd/C) or another suitable hydrogenation catalyst (e.g., Nickel-based catalysts), hydrogen gas, and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Procedure:
-
In a high-pressure reactor (e.g., a Parr hydrogenator), charge the 2-propyl-2-hexenal and the catalyst suspended in the solvent.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the mixture to the target temperature and maintain vigorous stirring to ensure efficient gas-liquid-solid mixing.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.
-
The resulting solution contains this compound, which can be purified by distillation.[5][6]
-
| Parameter | Aldol Condensation of Valeraldehyde | Hydrogenation of 2-Propyl-2-hexenal | Reference |
| Catalyst | Sodium Hydroxide | 5% Pd/C | [4],[6] |
| Solvent | Ethanol | Ethanol | [4],[6] |
| Temperature | 70-80 °C | 25-50 °C | [4],[6] |
| Pressure | Atmospheric | 3-5 bar | [6] |
| Reaction Time | 2-4 hours | 1-3 hours | [4],[6] |
| Yield | >90% (of 2-propyl-2-hexenal) | >95% | [4],[6] |
| Selectivity | High for the desired α,β-unsaturated aldehyde | High for the saturated aldehyde | [4],[6] |
Hydroformylation of Octene Isomers
Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes.[7] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of C8 alkenes, such as 1-octene (B94956), can lead to the formation of various C9 aldehyde isomers, including this compound, although it is often a branched side product.[8]
Caption: Hydroformylation of 1-octene leading to various C9 aldehyde isomers.
The regioselectivity of the hydroformylation reaction (the ratio of linear to branched aldehydes) is a critical parameter that can be controlled by the choice of catalyst, ligands, and reaction conditions.[9] While the formation of the linear aldehyde (n-nonanal) is often favored, specific catalyst systems can be tuned to enhance the yield of branched isomers.
-
Materials: 1-Octene, synthesis gas (a mixture of carbon monoxide and hydrogen), a rhodium-based catalyst precursor (e.g., Rh(acac)(CO)2), and a phosphine (B1218219) or phosphite (B83602) ligand (e.g., triphenylphosphine). A high-boiling point solvent like toluene (B28343) is often used.
-
Procedure:
-
In a high-pressure autoclave, charge the solvent, the catalyst precursor, and the ligand.
-
Introduce the 1-octene substrate.
-
Seal the reactor and purge it with nitrogen before pressurizing with synthesis gas to the desired pressure.
-
Heat the reactor to the target temperature while stirring vigorously.
-
Maintain the pressure by feeding synthesis gas as it is consumed.
-
After the reaction period, cool the reactor and vent the excess gas.
-
The product mixture, containing various C9 aldehydes, is then analyzed, typically by gas chromatography, to determine the conversion and selectivity.
-
Purification of this compound from the isomeric mixture is challenging and usually requires fractional distillation.
-
| Parameter | Typical Rhodium-Catalyzed Hydroformylation | Reference |
| Catalyst | Rh(acac)(CO)2 with phosphine ligands | [8] |
| Solvent | Toluene | [8] |
| Temperature | 80-120 °C | [8] |
| Pressure | 20-100 bar | [8] |
| H2:CO Ratio | 1:1 to 2:1 | [8] |
| Conversion of 1-Octene | >95% | [8] |
| Selectivity for this compound | Variable, often a minor product | [8] |
| n/iso Ratio (Nonanal/Branched Aldehydes) | Typically > 1, can be tuned with ligands | [9] |
Purification and Characterization
Regardless of the synthetic route, the final step involves the purification of this compound from the reaction mixture.
-
Distillation: Fractional distillation under reduced pressure is the most common method for purifying this compound, separating it from unreacted starting materials, byproducts, and residual solvent.
-
Chromatography: For high-purity applications, column chromatography can be employed.
-
Characterization: The identity and purity of this compound are confirmed using standard analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic aldehyde carbonyl group.
-
Conclusion
The synthesis of this compound, while not marked by a single, celebrated discovery, has evolved with the broader advancements in organic synthesis. The aldol condensation of valeraldehyde followed by hydrogenation stands as a robust and high-yielding method for its dedicated production. Concurrently, the hydroformylation of C8 olefins presents an alternative, albeit less selective, industrial route. The choice of synthetic pathway for researchers and drug development professionals will depend on factors such as the desired scale of production, required purity, and the availability of starting materials and specialized equipment. The detailed protocols and comparative data provided in this guide aim to facilitate informed decisions and the successful synthesis of this valuable branched aldehyde.
Experimental Workflows
Caption: Comparative experimental workflows for the two primary synthesis routes of this compound.
References
- 1. nobelprize.org [nobelprize.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. WO2002020448A1 - Process for the hydroformylation of alkenes - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of 2-Propylhexanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Propylhexanal, a chemical intermediate used in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates best practices from safety data of structurally similar aldehydes and general laboratory safety protocols. A conservative approach is paramount when handling this compound.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its potential hazards.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | [1][2] |
| Molecular Weight | 142.24 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 27644-47-9 | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for this compound, it should be assumed to be a potential irritant to the skin, eyes, and respiratory system.[4][9] Aldehydes can also be harmful if ingested or inhaled. The following Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields.[10][11] A face shield should be worn in addition to goggles if there is a splash hazard.[10][11] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[10][12] Gloves must be inspected before use and replaced if contaminated or damaged.[10] | Prevents skin contact and absorption. |
| Body Protection | A flame-retardant lab coat should be worn over personal clothing.[10] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[10][13] | Protects against splashes and spills. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[10][12] If concentrations are expected to exceed exposure limits, an air-purifying respirator with organic vapor cartridges may be necessary.[12] | Prevents inhalation of potentially harmful vapors. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood.[10][12]
-
Do not eat, drink, or smoke in areas where this compound is handled.[10]
-
Ground and bond containers when transferring material to prevent static discharge.[5][6][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][14][15]
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, acids, and bases.[5][6][8][10]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air.[12][15] If breathing is difficult, give oxygen.[12][15] If not breathing, give artificial respiration.[12][15] Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove contaminated clothing.[15][16] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][12][15][17] Get medical attention if irritation develops or persists.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][12][15][17] Remove contact lenses, if present and easy to do. Seek immediate medical attention.[5][12] |
| Ingestion | Do NOT induce vomiting.[12][15] If the person is conscious and alert, give two glasses of water.[12] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[12] |
Fire Fighting Measures
Due to its presumed flammability, appropriate firefighting measures must be understood.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[5][9][12][15] Water mist may be used to cool closed containers.[5][6]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5][6] Containers may explode when heated.[5][6]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][12][15]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Evacuate personnel to a safe area.[14][15] Ensure adequate ventilation.[14][15] Remove all sources of ignition.[5][6][14][15] Avoid breathing vapors and contact with skin and eyes.[14][15] Wear appropriate personal protective equipment.[14][15]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[14][15] Do not let the chemical enter drains, as it may be toxic to aquatic life.[6][7][14][15]
-
Methods for Containment and Cleaning Up: For small spills, absorb the liquid with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[5][6][12] Collect the material in a suitable, closed container for disposal.[5][6][15] For large spills, dike the area to contain the spill.[4] Use spark-proof tools and explosion-proof equipment.[5][6][15]
Toxicological Information
While specific toxicological data for this compound is scarce, data from a structurally similar compound, 2-Ethylhexanal, provides some insight into potential toxicity.
Acute Toxicity of 2-Ethylhexanal
| Route of Exposure | Species | LD50/LC50 | Effects Observed | Reference |
| Oral | Rat | 2630 to 6600 mg/kg | Weakness, prostration, ataxia, narcosis, reeling, roughening of the coat, diarrhea, convulsions, and slight tremor. | [18] |
| Oral | Mouse | 3200 to 6400 mg/kg | Not specified. | [18] |
| Dermal | Rabbit, Rat, Guinea Pig | > 2000 mg/kg | Low acute dermal toxicity. | [18] |
| Inhalation | Rat | > 6830 mg/m³ (4-hour exposure) | Severe nose and eye irritation, reduced respiratory rate, and reduced reaction to external stimuli. | [18] |
Experimental Protocols (for 2-Ethylhexanal Acute Toxicity Studies)
-
Acute Oral Toxicity: Studies were conducted on rats and mice. The substance was administered, and the animals were observed for a period of 7 to 14 days for signs of toxicity and mortality.[18] Necropsies were performed on deceased animals.[18]
-
Acute Dermal Toxicity: The substance was applied to the skin of rabbits, rats, and guinea pigs for a 24-hour period.[18] The animals were then observed for signs of toxicity.
-
Acute Inhalation Toxicity: Rats were exposed to the substance via whole-body inhalation for 4 or 6 hours.[18] Clinical signs of toxicity were observed during and after exposure, and necropsies were performed after a 14-day observation period.[18]
Disposal Considerations
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect waste this compound and any solutions containing it in a dedicated, properly labeled, and sealed container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Do not flush into surface water or sanitary sewer systems.[5]
Mandatory Visualization
Below is a diagram illustrating the logical workflow for handling a spill of this compound.
References
- 1. 2-n-propylhexanal|lookchem [lookchem.com]
- 2. 2-propyl hexanal [webbook.nist.gov]
- 3. This compound | CAS#:27644-47-9 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. media.hiscoinc.com [media.hiscoinc.com]
- 13. allanchem.com [allanchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. concawe.eu [concawe.eu]
- 18. bgrci.de [bgrci.de]
Methodological & Application
Application Notes and Protocols for 2-Propylhexanal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-propylhexanal in key organic synthesis reactions. This compound is a valuable C9 aldehyde building block for the construction of more complex molecules, finding applications in the synthesis of fine chemicals, fragrances, and potential pharmaceutical intermediates.
Application 1: Aldol (B89426) Condensation Reactions
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that utilizes this compound as an enolizable aldehyde. It can undergo both self-condensation and crossed-aldol reactions to produce α,β-unsaturated aldehydes, which are versatile precursors for various applications, including the synthesis of fragrances and biologically active molecules.[1]
Self-Aldol Condensation of this compound
The self-condensation of this compound leads to the formation of (E)-2,4-dipropyl-2-dodecenal, a larger, more complex molecule with potential applications in the fragrance industry. This reaction is typically base-catalyzed.
| Reactant | Product | Catalyst | Solvent | Temperature | Reported Yield (Similar Aldehydes) |
| This compound | (E)-2,4-dipropyl-2-dodecenal | NaOH | Ethanol | Reflux | Not Reported (Expected High) |
| Isovaleraldehyde (B47997) | 2-Isopropyl-5-methyl-2-hexenal | NaOH | - | 50°C | 92.2% |
| n-Butyraldehyde | 2-Ethyl-2-hexenal | KF-γ-Al2O3 | - | 120°C | 98.1%[2] |
This protocol describes the base-catalyzed self-condensation of this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
With vigorous stirring, slowly add an aqueous solution of sodium hydroxide to the flask at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
References
Application Notes and Protocols: 2-Propylhexanal in the Flavor and Fragrance Industries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Propylhexanal, a key aroma chemical in the flavor and fragrance industries.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for formulation development, stability testing, and analytical method design.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Propylcaproaldehyde | [1] |
| CAS Number | 27644-47-9 | [1] |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | |
| Odor Profile | Powerful, diffusive, herbal | |
| Boiling Point | ~180-182 °C (estimated) | |
| Solubility | Soluble in ethanol (B145695) and oils; sparingly soluble in water. |
Applications in Flavor and Fragrance
This compound's unique olfactory characteristics make it a versatile ingredient in a range of consumer products.
3.1. Fragrance Applications
In perfumery, this compound is utilized for its ability to impart fresh, green, and powerful top notes. It blends well with a variety of fragrance families, including:
-
Citrus: Enhances the freshness and zest of lemon, bergamot, and grapefruit accords.
-
Fruity: Provides a green, slightly unripe nuance to berry and orchard fruit fragrances.
-
Herbal/Aromatic: Complements lavender, rosemary, and other herbaceous notes, adding complexity and diffusion.
-
Floral: Can be used in trace amounts to lift and add a natural green element to floral bouquets.
3.2. Flavor Applications
In the flavor industry, this compound can be used to create and enhance a variety of taste profiles. Its contribution is particularly noted in:
-
Fruits: Provides green and slightly fatty notes that can enhance the authenticity of flavors such as apple, pear, and tropical fruits.
-
Savory: In savory applications, it can contribute to the overall aroma profile of cooked meats and vegetables.
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of this compound.
4.1. Sensory Evaluation: Odor and Flavor Profile Analysis
This protocol outlines the procedure for determining the sensory characteristics of this compound using a trained sensory panel.
Objective: To characterize the odor and flavor profile of this compound.
Materials:
-
This compound (high purity)
-
Odorless and tasteless solvent (e.g., mineral oil for odor, propylene (B89431) glycol or medium-chain triglycerides for flavor)
-
Glass vials with PTFE-lined caps
-
Odor-free smelling strips
-
Deionized water
-
Unsalted crackers or white bread for palate cleansing
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).
-
For flavor evaluation, prepare dilutions in a food-grade carrier.
-
-
Panelist Selection and Training:
-
Select 8-12 trained sensory panelists with demonstrated acuity for aroma and flavor perception.
-
Familiarize panelists with the aroma and flavor language for aldehydes and related compounds.
-
-
Odor Evaluation:
-
Dip smelling strips into each dilution for 2 seconds.
-
Present the strips to the panelists in a randomized order in a well-ventilated, odor-free environment.
-
Panelists will evaluate the odor intensity and describe the aroma characteristics at different time points (top, middle, and base notes).
-
-
Flavor Evaluation:
-
Present the flavor dilutions to the panelists in a neutral food base (e.g., unsalted crackers, sugar water).
-
Panelists will evaluate the taste and flavor profile, noting intensity, character, and aftertaste.
-
-
Data Analysis:
-
Collect and analyze the descriptive data to generate a comprehensive sensory profile of this compound.
-
Use statistical methods to determine the significance of different sensory attributes.
-
4.2. Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
This protocol describes the use of GC-O to identify the key odor-active components of a fragrance or flavor formulation containing this compound.[3][4]
Objective: To identify and characterize the odor contribution of this compound in a complex mixture.
Materials:
-
Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O).[5]
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-INNOWax).
-
Helium carrier gas.
-
Sample containing this compound.
-
Reference standard of this compound.
Procedure:
-
Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., dichloromethane, ethanol) to an appropriate concentration for GC analysis.
-
-
GC-MS/O Analysis:
-
Inject the sample into the GC-MS/O system.
-
Run a temperature program that effectively separates the volatile compounds.
-
Simultaneously, a trained panelist will sniff the effluent from the olfactometry port and record the odor description and intensity for each eluting compound.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its mass spectrum and retention time with the reference standard.
-
Correlate the odor description from the olfactometry port with the identified peak to confirm the sensory contribution of this compound.
-
4.3. Stability Testing
This protocol outlines a method for assessing the stability of this compound in a finished product base (e.g., perfume, lotion, beverage).[6]
Objective: To evaluate the chemical and sensory stability of this compound over time and under different storage conditions.
Materials:
-
Finished product base (fragrance or flavor).
-
This compound.
-
Controlled environment chambers (e.g., ovens, refrigerators, light exposure boxes).
-
Analytical instrumentation (GC-MS).
-
Trained sensory panel.
Procedure:
-
Sample Preparation:
-
Incorporate this compound into the product base at a typical use level.
-
Prepare a control sample without this compound.
-
Package the samples in their intended final packaging.
-
-
Storage Conditions:
-
Store the samples under various conditions:
-
Accelerated conditions: 40°C, 25°C with light exposure.
-
Real-time conditions: Room temperature in the dark.
-
Refrigerated conditions: 4°C.
-
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples using both instrumental and sensory methods.
-
Instrumental Analysis (GC-MS): Quantify the concentration of this compound to determine any chemical degradation.
-
Sensory Analysis: A trained panel will evaluate the odor or flavor profile of the samples to detect any changes in the sensory characteristics.
-
-
Data Analysis:
-
Compare the results from the different storage conditions and time points to the initial sample to assess the stability of this compound.
-
Signaling Pathways and Experimental Workflows
5.1. Olfactory Signaling Pathway for Aldehydes
The perception of aldehydes like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[7][8] The binding of an odorant molecule to its specific OR triggers a signaling cascade that ultimately leads to the perception of smell.
Caption: Olfactory signal transduction pathway for aldehydes.
5.2. Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for the sensory evaluation of a new fragrance ingredient like this compound.
References
- 1. Hexanal, 2-propyl- | C9H18O | CID 11029945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. femaflavor.org [femaflavor.org]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Key Odorants and Aroma Characteristics in Hot-Pressed Yellow Horn (Xanthoceras sorbifolia bunge) Seed Oil Via Gas Chromatography–Ion Mobility Spectrometry and Gas Chromatography–Olfactory-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orchadia.org [orchadia.org]
- 7. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. samples.jbpub.com [samples.jbpub.com]
Application Note: Analysis of 2-Propylhexanal by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2-Propylhexanal (C9H18O) is a volatile organic compound that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker or impurity in industrial and pharmaceutical products.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly selective analytical technique ideal for the separation, identification, and quantification of volatile compounds like this compound from complex matrices.[1][2] This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound involves several key stages, from initial sample collection to final data interpretation. The logical progression of these steps is crucial for achieving accurate and reproducible results.
Caption: Experimental workflow for this compound analysis.
Quantitative Data Summary
The following table summarizes the key identification parameters for this compound. Retention time is an estimate and can vary based on the specific instrument and conditions. Mass-to-charge ratios (m/z) are predicted based on common fragmentation patterns for aliphatic aldehydes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key m/z Ratios |
| This compound | C9H18O | 142.24 | ~ 8.5 - 10.5 | 142 (M+), 99, 85, 71, 57, 43 |
Note: The molecular ion (M+) at m/z 142 may be of low abundance or absent in Electron Ionization (EI) mass spectra. The base peak is often a smaller fragment. These values should be confirmed by running a certified reference standard.
Detailed Experimental Protocols
These protocols are designed for researchers using standard laboratory GC-MS equipment.
Protocol 1: Sample Preparation
The choice of sample preparation method depends on the sample matrix.[1] Samples must be prepared in a volatile organic solvent, as aqueous solutions are generally incompatible with GC-MS systems.[2][3][4]
A. Liquid-Liquid Extraction (LLE) - For Liquid Samples (e.g., aqueous solutions, beverages)
-
Sample Collection: Collect 5 mL of the liquid sample in a clean glass container.
-
Extraction: Transfer the sample to a separatory funnel. Add 5 mL of a non-polar organic solvent such as hexane (B92381) or dichloromethane.[1][2]
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the organic layer (the bottom layer if using dichloromethane, the top layer if using hexane) into a clean glass vial.
-
Drying (Optional): Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.
-
Filtration & Transfer: Filter the extract through a 0.45 µm PTFE syringe filter into a 1.5 mL glass autosampler vial for analysis.[5]
B. Headspace Solid-Phase Microextraction (HS-SPME) - For Solid or Liquid Samples
HS-SPME is a solvent-free technique suitable for isolating volatile compounds.[1][6]
-
Sample Preparation: Place a precisely weighed amount (e.g., 1 gram) of the solid or liquid sample into a 20 mL headspace vial.
-
Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Allow the sample to equilibrate at a set temperature (e.g., 55-60°C) for a defined period (e.g., 15-25 minutes) to allow volatile analytes to partition into the headspace.[7]
-
Extraction: Expose a SPME fiber to the vial's headspace for a specific time (e.g., 15 minutes) to adsorb the analytes. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for aldehydes.[1]
-
Analysis: Immediately transfer the fiber to the GC injector for thermal desorption and analysis.
Protocol 2: GC-MS Instrumentation and Conditions
The following parameters are a robust starting point for the analysis of this compound and can be adapted as needed.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1] |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min.[5] |
| Injector | |
| Injector Temperature | 250 °C[5] |
| Injection Mode | Split (e.g., 50:1 ratio) to prevent column overload.[5] Use Splitless for trace analysis. |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 50 °C, hold for 2 minutes.[5] |
| Ramp | Increase at 10 °C/min to 250 °C. |
| Final Hold | Hold at 250 °C for 5 minutes. |
| Mass Spectrometer | |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | 40 - 400 m/z |
| Solvent Delay | 3 - 4 minutes (to prevent filament damage from the solvent peak) |
Protocol 3: Data Analysis and Quantification
-
Peak Identification: Identify the chromatographic peak corresponding to this compound by comparing its retention time and mass spectrum with a certified reference standard analyzed under the same conditions. The mass spectrum should also be compared against a spectral library (e.g., NIST) for confirmation.[5]
-
Calibration: Prepare a series of calibration standards of this compound at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the chosen solvent.
-
Curve Generation: Analyze each standard using the established GC-MS method. Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the analyte.
-
Quantification: Analyze the prepared sample. Determine the peak area for this compound in the sample chromatogram and use the calibration curve to calculate its concentration.
References
High-Performance Liquid Chromatography (HPLC) Methods for Aldehyde Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of aldehydes using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for various applications, including environmental monitoring, food and beverage quality control, and the assessment of aldehyde impurities in pharmaceutical products.
Introduction
Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom. They are prevalent in the environment, food, and pharmaceutical products, and their presence, even at trace levels, can be of significant concern due to their potential toxicity and reactivity. Accurate and sensitive analytical methods are therefore crucial for their detection and quantification. HPLC, particularly after derivatization, has become the method of choice for analyzing aldehydes due to its robustness, sensitivity, and wide applicability.[1][2]
This document focuses on two primary HPLC-based methods for aldehyde analysis:
-
HPLC with UV/Vis Detection following Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH): This is the most common and well-established method for aldehyde analysis.[1][3][4] Aldehydes react with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives, which can be readily separated and quantified using a reversed-phase HPLC system with UV/Vis detection.[5]
-
HPLC with Fluorescence Detection following Derivatization with a Fluorogenic Reagent: For enhanced sensitivity, various fluorescent derivatizing agents are employed. These reagents react with aldehydes to produce highly fluorescent derivatives, allowing for their detection at very low concentrations.[1][6]
Application Note 1: Analysis of Aldehydes as their 2,4-Dinitrophenylhydrazone (DNPH) Derivatives by HPLC-UV
This application note describes a robust and widely used method for the quantification of various aldehydes in a range of sample matrices.
Principle
Aldehydes react with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivatives. These derivatives are then separated by reversed-phase HPLC and detected by a UV/Vis detector at approximately 360 nm.[5]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of aldehydes after DNPH derivatization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC-UV analysis of several common aldehydes as their DNPH derivatives.
| Aldehyde | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Linearity (r²) |
| Formaldehyde | 5.6 | 2-5 ppb | 10-20 ppb | >0.999 |
| Acetaldehyde | 6.8 | 2-5 ppb | 10-20 ppb | >0.999 |
| Acrolein | 8.6 | 2-5 ppb | 10-20 ppb | >0.999 |
| Propionaldehyde | 11.3 | 2-5 ppb | 10-20 ppb | >0.999 |
| Crotonaldehyde | 12.2 | 2-5 ppb | 10-20 ppb | >0.999 |
| Butyraldehyde | 12.7 | 2-5 ppb | 10-20 ppb | >0.999 |
| Benzaldehyde | 13.1 | 2-5 ppb | 10-20 ppb | >0.999 |
| Hexanal | - | 7.90 nmol/L[1] | - | >0.999 |
| Heptanal | - | 2.34 nmol/L[1] | - | >0.999 |
Note: Retention times, LODs, and LOQs are highly dependent on the specific HPLC system, column, and mobile phase conditions.
Detailed Experimental Protocol
1. Reagents and Materials
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Aldehyde standards
-
Solid Phase Extraction (SPE) cartridges (e.g., DNPH-silica cartridges for air sampling, or C18 cartridges for liquid samples)[5]
2. Standard Preparation
-
DNPH Derivatizing Solution: Prepare a saturated solution of DNPH in acetonitrile containing approximately 1% (v/v) concentrated HCl.
-
Aldehyde Stock Standards: Prepare individual stock solutions of each aldehyde in acetonitrile at a concentration of 1000 µg/mL.
-
Working Standards: Prepare a mixed working standard solution containing all aldehydes of interest by diluting the stock solutions with acetonitrile. Prepare a series of calibration standards by further diluting the mixed working standard.
3. Sample Preparation
-
Air Samples: Draw a known volume of air through a DNPH-silica SPE cartridge at a controlled flow rate.[5] The aldehydes are trapped and derivatized on the cartridge. Elute the derivatives from the cartridge with acetonitrile.[5]
-
Liquid Samples (e.g., Water, Drug Product Solution): To a known volume of the sample, add an equal volume of the DNPH derivatizing solution. Allow the reaction to proceed for at least one hour at room temperature. The resulting derivatives can be extracted using a C18 SPE cartridge or by liquid-liquid extraction with a non-polar solvent like hexane.[7]
-
Solid Samples (e.g., Drug Substance): Dissolve a known amount of the solid sample in a suitable solvent (e.g., acetonitrile). Add the DNPH derivatizing solution and allow the reaction to proceed.
4. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting condition is 60:40 (v/v) Acetonitrile:Water.[4]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C[5]
-
Injection Volume: 20 µL[5]
-
Detector: UV/Vis detector set to 360 nm[5]
5. Analysis
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the aldehyde-DNPH derivatives in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the concentration of each aldehyde using a calibration curve generated from the peak areas of the standards.
Application Note 2: Highly Sensitive Analysis of Aldehydes by HPLC with Fluorescence Detection
For applications requiring lower detection limits, such as the analysis of trace aldehydes in biological samples or pharmaceutical products, HPLC with fluorescence detection offers superior sensitivity.
Principle
This method involves the pre-column derivatization of aldehydes with a fluorogenic reagent to form highly fluorescent products. These derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector. Several derivatization reagents are available, each with its own specific reaction conditions and fluorescence properties.[1][6]
Common Fluorogenic Derivatization Reagents for Aldehydes
-
Rhodamine B hydrazide (RBH) [1]
-
2-Aminoacridone [1]
-
9-Fluorenylmethoxycarbonyl hydrazine (B178648) (FMOC-hydrazine) [1]
-
1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacence (BODIPY-aminozide) [1]
-
2-Diphenylacetyl-1,3-indandione-1-hydrazone [6]
-
1,3-Cyclohexanedione (post-column derivatization) [8]
Experimental Workflow
Caption: Workflow for HPLC-Fluorescence analysis of aldehydes.
Quantitative Data Summary
The following table provides examples of quantitative data for the HPLC-fluorescence analysis of aldehydes using different derivatization reagents.
| Derivatization Reagent | Aldehyde | Excitation (nm) | Emission (nm) | LOD |
| BODIPY-aminozide[1] | Aliphatic Aldehydes | 495 | 505 | Trace levels |
| 2-Diphenylacetyl-1,3-indandione-1-hydrazone[6] | Formaldehyde | - | - | 6 ppb |
| 2-Diphenylacetyl-1,3-indandione-1-hydrazone[6] | Acetaldehyde | - | - | 4.5 ppb |
| 2-Diphenylacetyl-1,3-indandione-1-hydrazone[6] | Acrolein | - | - | 0.6 ppb |
| 2-Diphenylacetyl-1,3-indandione-1-hydrazone[6] | Benzaldehyde | - | - | 0.15 ppb |
| DBCEEC[9] | Various Aldehydes | - | - | 0.2 - 1.78 nmol/L |
Detailed Experimental Protocol (using a generic fluorescent hydrazine reagent)
1. Reagents and Materials
-
Fluorescent hydrazine reagent (e.g., Dansyl hydrazine)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Aldehyde standards
2. Standard Preparation
-
Derivatizing Solution: Prepare a solution of the fluorescent hydrazine reagent in acetonitrile (concentration will be reagent-specific, typically in the range of 1-10 mg/mL).
-
Aldehyde Stock and Working Standards: Prepare as described in the HPLC-UV protocol.
3. Sample Preparation
-
To a known amount of sample (or standard), add an excess of the derivatizing solution.
-
Add a small amount of acid catalyst (e.g., TFA or acetic acid).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization. The optimal conditions will depend on the specific reagent used.
-
After incubation, the reaction mixture may be diluted with the mobile phase before injection.
4. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% TFA), is typically used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C)
-
Injection Volume: 10-20 µL
-
Detector: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatization reagent.
5. Analysis
-
Follow the same procedure as for the HPLC-UV method, using the fluorescence signal for quantification.
Conclusion
The HPLC methods detailed in these application notes provide robust and reliable approaches for the quantification of aldehydes in a variety of matrices. The choice between UV and fluorescence detection will depend on the required sensitivity of the application. For routine analysis where low ppb levels are sufficient, the DNPH method with UV detection is a cost-effective and well-validated technique. For applications demanding ultra-trace level detection, the use of fluorogenic derivatization reagents with fluorescence detection is recommended. Proper method validation, including specificity, linearity, accuracy, precision, and robustness, is essential before implementing these methods for routine analysis in a regulated environment.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. High-performance liquid chromatographic peak identification of 2,4-dinitrophenylhydrazine derivatives of lipid peroxidation aldehydes by photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. A sensitive fluorescence reagent for the determination of aldehydes from alcoholic beverage using high-performance liquid chromatography with fluorescence detection and mass spectrometric identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Propylhexanal for Improved Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylhexanal is a branched-chain aldehyde that can be challenging to detect and quantify at low concentrations due to its moderate polarity and potential for instability during analysis. Direct analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can suffer from poor peak shape, low sensitivity, and matrix interference. Chemical derivatization is a powerful technique to overcome these limitations by converting the aldehyde into a more stable, volatile, and readily detectable derivative.
This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its detection by GC-MS and HPLC with fluorescence or UV detection. The primary derivatization reagents discussed are O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis, and dansylhydrazine and 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC analysis.
Principles of Derivatization for this compound
Derivatization of this compound targets its reactive carbonyl group. The ideal derivative possesses properties that are more amenable to the chosen analytical technique, such as:
-
Increased Volatility and Thermal Stability: Crucial for GC analysis to prevent degradation in the injector and improve chromatographic separation.[1]
-
Enhanced Detector Response: Introduction of specific functional groups can significantly increase the signal in detectors like electron capture detectors (ECD), mass spectrometers (MS), fluorescence detectors (FLD), or UV detectors.
-
Improved Chromatographic Behavior: Derivatization can reduce the polarity of the analyte, leading to sharper, more symmetrical peaks and better resolution from matrix components.[1]
Oximation with PFBHA for GC-MS Analysis
PFBHA is a highly effective derivatizing agent for aldehydes and ketones, reacting with the carbonyl group to form a stable oxime derivative.[1][2] The introduction of the pentafluorobenzyl group provides several advantages for GC-MS analysis:
-
High Electron-Capturing Ability: The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection and enhances ionization efficiency in mass spectrometry.[2]
-
Increased Molecular Weight: The higher mass of the derivative often moves it to a cleaner region of the mass spectrum, reducing background interference.
-
Improved Thermal Stability: The resulting oxime is more thermally stable than the parent aldehyde.
Hydrazone Formation with Dansylhydrazine for HPLC-FLD Analysis
Dansylhydrazine is a fluorescent labeling reagent that reacts with carbonyl compounds to form intensely fluorescent hydrazones. This is particularly useful for HPLC analysis with fluorescence detection, offering:
-
High Sensitivity: Fluorescence detection is inherently more sensitive than UV-vis absorption, allowing for the detection of very low concentrations of this compound.
-
High Selectivity: Not all compounds in a complex sample will fluoresce, reducing the likelihood of interfering peaks.
Hydrazone Formation with DNPH for HPLC-UV Analysis
2,4-Dinitrophenylhydrazine (DNPH) is a common and effective reagent for the derivatization of carbonyl compounds.[3] It reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives that strongly absorb UV light.[3] This makes them ideal for analysis by HPLC with UV detection.
Quantitative Data Summary
The following tables summarize typical quantitative data achievable with the derivatization of aldehydes. While specific data for this compound is limited in the literature, the values for structurally similar aldehydes such as hexanal (B45976) and heptanal (B48729) provide a strong indication of the expected performance.
Table 1: GC-MS with PFBHA Derivatization
| Analyte (similar to this compound) | Matrix | Limit of Detection (LOD) | Reference |
| Glyoxal | Air | 6 pptV | [4] |
| Methacrolein | Air | 100 pptV | [4] |
| Hexanal | Blood | 0.006 nM | [3] |
| Heptanal | Blood | 0.005 nM | [3] |
Table 2: HPLC with Dansylhydrazine and DNPH Derivatization
| Derivatization Reagent | Analyte (similar to this compound) | Matrix | Limit of Detection (LOD) | Reference |
| Dansylhydrazine | Carbohydrates | Aqueous | 100 amol | [5] |
| DNPH | Hexanal | Urine | 1.7 nmol L⁻¹ | |
| DNPH | Heptanal | Urine | 2.5 nmol L⁻¹ | |
| DNPH | Hexanal | Aqueous | 7.90 nmol L⁻¹ | [3] |
Experimental Protocols
Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol is a general guideline for the derivatization of this compound in a liquid sample.
Materials:
-
This compound standard solution
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Hexane (B92381) (or other suitable organic solvent)
-
Buffer solution (e.g., pH 4)
-
Vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Place 1 mL of the aqueous sample containing this compound into a vial. If using a non-aqueous sample, dissolve a known amount in a suitable solvent.
-
pH Adjustment: Adjust the pH of the sample to approximately 4 using a buffer solution or dilute acid.[6]
-
Reagent Addition: Add 100 µL of a freshly prepared PFBHA solution (e.g., 1-15 mg/mL in reagent water) to the vial.[2]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath at 60-70°C for 30-60 minutes.[1][6]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of hexane to the vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.
GC-MS Conditions (General):
-
Oven Program: 50°C initial, ramp at 5°C/min to 180°C, then ramp at 25°C/min to 280°C and hold for 5 minutes.[1][2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring the characteristic ions of the this compound-PFB-oxime derivative.
Protocol 2: Derivatization of this compound with Dansylhydrazine for HPLC-FLD Analysis
This protocol provides a general method for the fluorescent labeling of this compound.
Materials:
-
This compound standard solution
-
Dansylhydrazine
-
Acetonitrile (B52724) (HPLC grade)
-
Trichloroacetic acid (TCA) or Hydrochloric acid (HCl)
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Place a known volume of the sample containing this compound into a reaction vial.
-
Reagent Preparation: Prepare a solution of dansylhydrazine in acetonitrile (e.g., 1 mg/mL).
-
Derivatization Reaction: Add an excess of the dansylhydrazine solution and a small amount of acid catalyst (e.g., a few microliters of 10% TCA or 1 M HCl) to the sample vial.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes in the dark.
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
HPLC-FLD Conditions (General):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of acetonitrile and water
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~525 nm
Protocol 3: Derivatization of this compound with DNPH for HPLC-UV Analysis
This protocol is based on the widely used DNPH derivatization method for carbonyl compounds.[3]
Materials:
-
This compound standard solution
-
2,4-Dinitrophenylhydrazine (DNPH), purified
-
Acetonitrile (HPLC grade)
-
Sulfuric acid or Hydrochloric acid
-
Heating block or water bath
-
HPLC system with a UV detector
Procedure:
-
Reagent Preparation: Prepare a DNPH reagent solution by dissolving purified DNPH in acetonitrile containing a small amount of acid (e.g., 1 mL of concentrated H₂SO₄ per 100 mL of acetonitrile).[3]
-
Sample Preparation: Place a known volume of the sample containing this compound into a reaction vial.
-
Derivatization Reaction: Add an excess of the DNPH reagent solution to the sample vial.
-
Incubation: Seal the vial and heat at 40-60°C for 1 hour.[3]
-
Analysis: After cooling, the sample is ready for direct injection into the HPLC system.
HPLC-UV Conditions (General):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of acetonitrile and water
-
Detection Wavelength: ~360 nm[3]
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Reaction of this compound with PFBHA to form an oxime derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note and Protocol for the Laboratory Synthesis of 2-Propylhexanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Propylhexanal is an alpha-branched aldehyde that can serve as a valuable intermediate in the synthesis of various organic compounds, including fine chemicals, pharmaceuticals, and fragrance components. Its synthesis is typically achieved through a two-step process involving a crossed aldol (B89426) condensation followed by catalytic hydrogenation. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound, starting from pentanal and butanal. The initial base-catalyzed crossed aldol condensation of pentanal and butanal yields the intermediate, 2-propylhex-2-enal. Subsequent selective hydrogenation of the carbon-carbon double bond of this intermediate affords the final product, this compound.
Reaction Scheme
The overall synthesis involves two main chemical transformations:
-
Crossed Aldol Condensation: The enolate of pentanal undergoes a nucleophilic addition to the carbonyl group of butanal in the presence of a base catalyst. This is followed by dehydration to yield the α,β-unsaturated aldehyde, 2-propylhex-2-enal. To maximize the yield of the desired crossed-condensation product and minimize self-condensation side products, a controlled addition of butanal to the reaction mixture containing pentanal and the catalyst is employed.
-
Selective Catalytic Hydrogenation: The intermediate, 2-propylhex-2-enal, is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the saturated aldehyde, this compound.
Experimental Protocols
Part 1: Synthesis of 2-Propylhex-2-enal via Crossed Aldol Condensation
Materials:
-
Pentanal (≥98%)
-
Butanal (≥98%)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Addition funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser.
-
In the flask, dissolve sodium hydroxide (1.0 g, 25 mmol) in 50 mL of ethanol.
-
Add pentanal (21.5 g, 250 mmol) to the flask.
-
In the addition funnel, place butanal (18.0 g, 250 mmol).
-
Slowly add the butanal from the addition funnel to the stirred solution in the flask over a period of 1 hour at room temperature (20-25 °C).
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-propylhex-2-enal.
-
Purify the crude product by vacuum distillation.
Part 2: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
2-Propylhex-2-enal (crude or purified)
-
Ethanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation vessel (e.g., a 250 mL round-bottom flask), dissolve the 2-propylhex-2-enal (14.0 g, 100 mmol) in 100 mL of ethanol.
-
Carefully add the 5% Pd/C catalyst (0.1-0.2 g, 1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the air from the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon or a set pressure on a hydrogenator) at room temperature until the reaction is complete (typically 4-8 hours, monitor by TLC or GC).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Remove the ethanol from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purify the product by vacuum distillation to obtain pure this compound.
Data Presentation
| Parameter | 2-Propylhex-2-enal | This compound |
| Starting Materials | Pentanal, Butanal | 2-Propylhex-2-enal |
| Catalyst | Sodium Hydroxide | 5% Palladium on Carbon |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | 70-80 °C | Room Temperature |
| Reaction Time | 4-6 hours | 4-8 hours |
| Theoretical Yield | 14.0 g | 14.2 g |
| Actual Yield | 9.8 g | 8.5 g |
| Yield (%) | 70% | 60% |
| Purity (by GC) | >95% (after distillation) | >98% (after distillation) |
| Boiling Point | ~175-177 °C | ~170-172 °C |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
2-Propylhexanal: A Versatile Precursor in Chemical Manufacturing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylhexanal, a branched-chain aldehyde, serves as a valuable and versatile precursor in the synthesis of a variety of chemical entities. Its reactivity as an aldehyde allows for its conversion into corresponding alcohols, acids, and other derivatives, which find extensive applications in the fragrance, plasticizer, and broader chemical industries. This document provides detailed application notes and experimental protocols for the key chemical transformations of this compound, intended to guide researchers and professionals in leveraging its synthetic potential.
Key Applications and Chemical Pathways
This compound is a key intermediate in the production of several commercially important chemicals. The primary transformations involve its synthesis via aldol (B89426) condensation, followed by its conversion to 2-propylhexan-1-ol (B1619662) through hydrogenation and to 2-propylhexanoic acid via oxidation. These derivatives are then utilized in the formulation of fragrances and the synthesis of plasticizers.
Caption: Overview of this compound synthesis and its major applications.
Application 1: Synthesis of 2-Propylhexanoic Acid
2-Propylhexanoic acid is a valuable chemical intermediate, notably used in the synthesis of plasticizers and metal salts for various industrial applications. The oxidation of this compound is a direct and efficient route to this carboxylic acid.
Experimental Protocol: Oxidation of this compound
This protocol is adapted from established methods for the oxidation of branched aldehydes.
Materials:
-
This compound
-
Catalyst: e.g., phosphomolybdovanadic acid (H₄PMo₁₁VO₄₀·32H₂O) or a manganese salt (e.g., Manganese (II) acetate)
-
Solvent: e.g., dilute hydrochloric acid (2 mol/L) or an organic solvent like isobutanol
-
Oxygen or air source
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the reaction vessel with this compound and the chosen solvent.
-
Add the catalyst to the mixture.
-
Heat the mixture to the desired reaction temperature while stirring.
-
Introduce a continuous flow of oxygen or air into the reaction mixture.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of the aldehyde.
-
Upon completion, cool the reaction mixture and separate the product from the catalyst and solvent. Purification can be achieved through distillation.
| Parameter | Condition 1 (H₄PMo₁₁VO₄₀·32H₂O) | Condition 2 (Mn(II) acetate) |
| Catalyst Loading | 3% (w/w) | Varies |
| Solvent | 2 mol/L HCl | Octanoic acid |
| Temperature | 60°C | 40°C |
| Oxygen Flow Rate | 10 mL/s | Not specified |
| Reaction Time | 5 hours | Not specified |
| Conversion of Aldehyde | 99.83% | High |
| Selectivity for Acid | 98.34% | High |
| Yield of Acid | 98.79% | 83% |
Data for Condition 1 is based on the oxidation of 2-ethylhexanal, which is expected to have similar reactivity to this compound.
Caption: Workflow for the oxidation of this compound.
Application 2: Synthesis of 2-Propylhexan-1-ol
2-Propylhexan-1-ol is a Guerbet alcohol with applications as a solvent, a precursor for surfactants, and in the formulation of fragrances. It is synthesized through the hydrogenation of this compound.
Experimental Protocol: Hydrogenation of this compound
This protocol is based on general methods for the catalytic hydrogenation of branched aldehydes.
Materials:
-
This compound
-
Catalyst: e.g., Raney Nickel or a copper-zinc oxide (CuO/ZnO) catalyst with an aluminum promoter
-
Solvent: e.g., Methanol, ethanol (B145695), or a mixture with water
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
Procedure:
-
Prepare the catalyst if necessary (e.g., reduction of CuO/ZnO with hydrogen).
-
Charge the autoclave with this compound, the solvent, and the catalyst.
-
Seal the reactor and purge with an inert gas, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the reaction temperature while stirring.
-
Maintain the reaction under constant hydrogen pressure until the uptake of hydrogen ceases.
-
Cool the reactor, vent the excess hydrogen, and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The product, 2-propylhexan-1-ol, can be purified by distillation.
| Parameter | Condition 1 (CuO/ZnO/Al) | Condition 2 (Raney Nickel) |
| Catalyst | Reduced CuO/ZnO with Al promoter | RANEY® Nickel |
| Solvent | Methanol/water mixture | Water |
| Temperature | 130-170°C | Room Temperature |
| Pressure (Hydrogen) | 27.39 - 34.24 bar (400-500 psig) | Not specified (typically atmospheric to moderate pressure) |
| Mole Ratio (H₂:Aldehyde) | 20-30 | Not specified |
| Conversion of Aldehyde | ~100% | High |
| Selectivity for Alcohol | ~100% | High |
Data for Condition 1 is based on the hydrogenation of analogous aldehydes.[1]
Caption: Workflow for the hydrogenation of this compound.
Application 3: this compound Derivatives in Fragrance Formulations
Aldehydes with nine carbon atoms (C9 aldehydes) are known for their characteristic fresh, greasy, and green citrus scents in the fragrance industry.[2] this compound, as a C9 aldehyde, can be utilized to impart these notes to perfume compositions. It is often used in trace amounts to add a natural freshness and lift to floral and citrus accords.[3]
Application Notes:
-
Scent Profile: Expected to be in the family of fatty, waxy, and green aldehydes with potential citrus and floral nuances.
-
Usage Level: Typically, C9 aldehydes are used at very low concentrations, often less than 0.5% of the fragrance concentrate.[2]
-
Blending: It can be blended with other aldehydes and a wide range of floral and citrus essential oils and aroma chemicals to enhance their natural character.[2][3]
-
Stability: As with other aldehydes, it may have limited stability and can be prone to oxidation. It is advisable to store it under cool, dark conditions and consider making dilutions in a solvent like ethanol to improve shelf life.[2]
Application 4: Precursor for Plasticizer Synthesis
The alcohol derivative, 2-propylhexan-1-ol, can be esterified to produce plasticizers. A close analog, di(2-propylheptyl) phthalate (B1215562) (DPHP), is a known plasticizer used in PVC applications.[4] A similar plasticizer, di(2-propylhexyl) phthalate, can be synthesized from 2-propylhexan-1-ol. These types of branched-chain phthalates are valued for their low volatility and good performance at high temperatures.
Experimental Protocol: Synthesis of Di(2-propylhexyl) Phthalate
This protocol is adapted from the synthesis of di(2-propylheptyl) phthalate.
Materials:
-
Phthalic anhydride (B1165640)
-
2-Propylhexan-1-ol
-
Catalyst: e.g., Tetra-n-butyl titanate (Ti(OBu)₄)
-
Activated carbon
-
Sodium carbonate solution
Procedure:
-
Charge a reaction kettle with phthalic anhydride and 2-propylhexan-1-ol in a molar ratio of approximately 1:2.5.
-
Add activated carbon (0.2-0.5% by weight of phthalic anhydride).
-
Stir and heat the mixture to 130-170°C and hold for 30-60 minutes.
-
Increase the temperature to 180-190°C and add the catalyst (0.1% by weight of phthalic anhydride).
-
Continue heating to 220°C and maintain the reaction for 4 hours.
-
Apply a vacuum to remove the excess alcohol.
-
Neutralize the remaining acid with a sodium carbonate solution.
-
Purify the product by steam stripping and filtration.
| Parameter | Value |
| Reactant Molar Ratio (Alcohol:Anhydride) | 2.5:1 |
| Catalyst | Ti(OBu)₄ |
| Catalyst Concentration | 0.1% (w/w of anhydride) |
| Reaction Temperature | 220°C |
| Reaction Time | 4 hours |
| Esterification Yield | >99% |
Data is based on the synthesis of di(2-propylheptyl) phthalate and is expected to be very similar for di(2-propylhexyl) phthalate.
Caption: Workflow for the synthesis of Di(2-propylhexyl) Phthalate.
Conclusion
This compound is a versatile chemical precursor with significant potential in various sectors of the chemical industry. The protocols and data presented here provide a foundation for its application in the synthesis of valuable derivatives for fragrances and plasticizers. Further research and optimization of these processes can lead to the development of novel and improved products.
References
- 1. EP1094051B1 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols - Google Patents [patents.google.com]
- 2. Aldehyde C9 - Hekserij [eng.hekserij.nl]
- 3. perfumesociety.org [perfumesociety.org]
- 4. Di(2-propylheptyl)phthalate (DPHP) – German Environmental Specimen Bank [umweltprobenbank.de]
Application Notes and Protocols for the Quantification of 2-Propylhexanal in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylhexanal is a branched-chain aldehyde that can be present in various complex matrices, including food products, biological fluids, and environmental samples. Its presence can be indicative of lipid oxidation and may contribute to the overall flavor and aroma profile of foods.[1][2] In biological systems, aldehydes are often monitored as potential biomarkers of oxidative stress.[3][4][5] Accurate quantification of this compound is crucial for quality control in the food industry, environmental monitoring, and in clinical research to understand its potential physiological and pathological roles.
This document provides detailed application notes and protocols for the quantification of this compound in complex matrices using two primary analytical techniques: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization.
Data Presentation: Quantitative Data Summary
The concentration of this compound can vary significantly depending on the matrix, storage conditions, and processing methods. While specific quantitative data for this compound is not extensively available in the literature, the following tables provide an illustrative summary of expected concentration ranges for similar branched-chain aldehydes found in relevant matrices. Researchers should use these as a general guide and must validate the methods for their specific matrix of interest.
Table 1: Illustrative Concentration Ranges of Branched-Chain Aldehydes in Food Matrices
| Food Matrix | Analyte | Concentration Range | Analytical Method |
| Ripened Cheese | Branched Aldehydes | µg/kg to mg/kg | GC-MS |
| Cooked Meat | Branched-Chain Aldehydes | µg/kg to mg/kg | HS-SPME-GC-MS |
Data in this table is based on general findings for branched-chain aldehydes in the specified food categories and is intended for illustrative purposes.[6][7][8]
Table 2: Illustrative Limits of Detection for Aldehyde Quantification in Biological Fluids
| Biological Matrix | Analytical Method | Derivatization Agent | Limit of Detection (LOD) |
| Urine | LC-MS/MS | 2,4-Dinitrophenylhydrazine (DNPH) | Low ng/mL |
| Plasma/Serum | LC-MS/MS | 2,4-Dinitrophenylhydrazine (DNPH) | Low ng/mL |
| Breath Condensate | HPLC | 2,4-Dinitrophenylhydrazine (DNPH) | pmol/sample |
This table presents typical detection limits achievable for aldehyde analysis in biological fluids using LC-MS/MS with derivatization.[9][10][11][12][13]
Experimental Protocols
Protocol 1: Quantification of this compound in Food Matrices using HS-SPME-GC-MS
This method is suitable for the analysis of volatile compounds like this compound in solid and liquid food matrices such as meat and cheese.[7][8]
1. Sample Preparation
-
Solid Samples (e.g., Meat, Cheese):
-
Homogenize a representative portion of the sample (e.g., 5 g) using a food processor or blender.
-
Weigh 2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to enhance the release of volatile compounds.
-
Add an appropriate internal standard (e.g., 2-methylheptanal).
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Liquid Samples (e.g., Milk, Broth):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl.
-
Add an appropriate internal standard.
-
Immediately seal the vial.
-
2. HS-SPME Procedure
-
Place the sealed vial in a heating block or the autosampler's incubation oven set to 60°C.
-
Equilibrate the sample for 15 minutes.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector.
3. GC-MS Parameters
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
4. Quantification
-
Create a calibration curve using standard solutions of this compound spiked into a matrix blank.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantification of this compound in Biological Fluids using LC-MS/MS with DNPH Derivatization
This method is suitable for the analysis of this compound in biological fluids such as urine and plasma, where the concentration may be low and the matrix is complex.[9][10][11][12]
1. Sample Preparation and Derivatization
-
To 100 µL of the biological fluid (e.g., urine, plasma), add an internal standard (e.g., a deuterated analogue of this compound).
-
For plasma samples, perform protein precipitation by adding 300 µL of cold acetonitrile (B52724). Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
Add 50 µL of a 1 mg/mL solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile (with 0.1% sulfuric acid as a catalyst).
-
Incubate the mixture at 60°C for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start with 30% B, hold for 1 minute.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor and product ions for the DNPH derivative of this compound and its internal standard.
-
Ion Source Parameters: Optimize spray voltage, gas flows, and temperature.
-
3. Quantification
-
Prepare a calibration curve by spiking known concentrations of this compound into a matrix blank and performing the same derivatization and extraction procedure.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Formation of branched-chain aldehydes in food matrices.
References
- 1. Hexanal as biomarker for milk oxidative stress induced by copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative Stress Biomarkers as Preclinical Markers of Mild Cognitive Impairment: The Impact of Age and Sex [mdpi.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Headspace Analysis of 2-Propylhexanal and Other Volatile Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile aldehydes, such as 2-Propylhexanal, are a class of organic compounds that can be present as residual impurities in pharmaceutical products, excipients, and packaging materials. Their presence can arise from various sources, including synthesis byproducts, degradation of product components, or leaching from container closure systems. Due to their reactivity and potential toxicity, the accurate and sensitive quantification of these aldehydes is a critical aspect of drug development and quality control.
Headspace Gas Chromatography (HS-GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful and widely used technique for the analysis of volatile compounds in various matrices. This method offers the advantage of analyzing volatile analytes without complex sample extraction procedures, thereby minimizing matrix effects and improving sensitivity. This application note provides a detailed protocol for the determination of this compound and other volatile aldehydes using static headspace GC-MS.
Experimental Workflow
The following diagram illustrates the general workflow for the headspace analysis of volatile aldehydes.
Caption: Experimental workflow for headspace analysis of volatile aldehydes.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound and other volatile aldehydes using static headspace GC-MS.
Materials and Reagents
-
This compound standard
-
Other volatile aldehyde standards (e.g., formaldehyde, acetaldehyde, propanal, butanal)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) hydrochloride (PFBHA), if derivatization is required
-
Solvent for sample dissolution (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), water)
-
High-purity water
-
Sodium Chloride (NaCl)
-
20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps
Instrumentation
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) with Electron Ionization (EI) source
-
Static Headspace Autosampler
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound and other target aldehydes in the chosen solvent at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation (for a solid sample like a drug substance or excipient):
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of the chosen solvent to the vial.
-
If derivatization is performed, add an appropriate amount of PFBHA solution. The use of derivatization can improve the sensitivity and selectivity for aldehydes.[1][2][3]
-
If required, add a salt (e.g., NaCl) to increase the partitioning of volatile analytes into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
Gently vortex the vial to ensure complete dissolution or suspension of the sample.
Headspace GC-MS Parameters
The following table summarizes the recommended starting parameters for the HS-GC-MS analysis. These parameters may require optimization depending on the specific instrument and application.
| Parameter | Recommended Setting |
| Headspace Sampler | |
| Oven Temperature | 80 - 120 °C |
| Needle Temperature | 90 - 130 °C |
| Transfer Line Temperature | 100 - 140 °C |
| Vial Equilibration Time | 15 - 30 minutes |
| Pressurization Time | 0.5 - 1.0 minute |
| Loop Fill Time | 0.1 - 0.5 minutes |
| Injection Time | 0.5 - 1.0 minute |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 10:1 to 20:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Oven Temperature Program | Initial: 40 °C (hold for 5 min), Ramp: 10 °C/min to 240 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) for target aldehydes (e.g., m/z for this compound) |
Quantitative Data Summary
The following table provides a summary of typical quantitative performance data for the headspace analysis of volatile aldehydes. The exact values will depend on the specific analyte, matrix, and instrumental setup.
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) | Precision (%RSD) |
| Formaldehyde | 1 - 10 µg/g | 3 - 30 µg/g | > 0.99 | 85 - 115 | < 15 |
| Acetaldehyde | 0.5 - 5 µg/g | 1.5 - 15 µg/g | > 0.99 | 90 - 110 | < 15 |
| Propanal | 0.1 - 2 µg/g | 0.3 - 6 µg/g | > 0.99 | 90 - 110 | < 10 |
| Butanal | 0.1 - 2 µg/g | 0.3 - 6 µg/g | > 0.99 | 90 - 110 | < 10 |
| This compound | 0.05 - 1 µg/g | 0.15 - 3 µg/g | > 0.99 | 95 - 105 | < 10 |
Note: The data presented in this table is a compilation of typical values reported in the literature and should be verified through method validation for specific applications.[4][5][6]
Signaling Pathways and Logical Relationships
In the context of drug development, the presence of volatile aldehydes can be indicative of several underlying processes. The following diagram illustrates the potential sources and consequences of aldehyde formation in pharmaceutical products.
Caption: Sources and consequences of volatile aldehydes in pharmaceuticals.
Conclusion
The headspace GC-MS method described provides a robust and sensitive approach for the determination of this compound and other volatile aldehydes in pharmaceutical materials. The use of static headspace sampling minimizes sample preparation and reduces matrix interference, leading to reliable and accurate quantification.[7][8] For challenging analyses, derivatization with reagents like PFBHA can significantly enhance method performance.[9] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for monitoring volatile aldehydes, ensuring the quality and safety of pharmaceutical products.
References
- 1. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 19 Aldehydes in Human Serum by Headspace SPME/GC/High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Propylhexanal
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of crude 2-Propylhexanal. Below, you will find troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.
Fractional Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound from Impurities | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast, preventing proper vapor-liquid equilibrium.[1]- Fluctuating heat source causing inconsistent boiling.[1]- Poor insulation of the distillation column.[1] | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to ensure a slow and steady collection of the distillate.- Employ a stable heating source like a heating mantle with a temperature controller.- Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[1] |
| Low Recovery of Purified Product | - Significant hold-up of product in the distillation column packing.- Thermal decomposition of this compound at atmospheric pressure. | - Choose a column packing with a lower surface area if product hold-up is a major issue.- Perform the distillation under vacuum to lower the boiling point and minimize thermal degradation.[2] |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of nucleation sites for smooth boiling. | - Use a magnetic stir bar or boiling chips in the distillation flask.[3]- Ensure the heating mantle is in good contact with the flask for even heat distribution. |
| Product Purity Decreases Over Time | - Presence of azeotropes with impurities.[4]- Gradual decomposition of the product in the hot distillation pot. | - Analyze the crude mixture for potential azeotrope-forming impurities. Azeotropic distillation with a different solvent may be necessary.[4]- Minimize the distillation time and consider vacuum distillation to reduce the temperature. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Co-elution of Impurities) | - Inappropriate solvent system (eluent) polarity.- Column overloading with too much crude sample.- Column channeling due to improper packing. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation (Rf of this compound around 0.3-0.4).[5]- Reduce the amount of crude material loaded onto the column.[6]- Ensure the column is packed uniformly without air bubbles or cracks. |
| Tailing of the this compound Peak | - Interaction of the aldehyde with acidic sites on the silica (B1680970) gel. | - Deactivate the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 0.1-1%) to the eluent.[5]- Alternatively, use a less acidic stationary phase such as neutral alumina.[7] |
| Irreversible Adsorption or Decomposition on the Column | - High reactivity of the aldehyde on the stationary phase. | - Consider using a less reactive stationary phase like alumina.[7]- If decomposition is observed, this method may not be suitable for the specific crude mixture. |
| Low Recovery of Purified Product | - Product is too strongly adsorbed on the column.- Elution was stopped prematurely. | - Gradually increase the polarity of the eluent to ensure all the product is eluted.- Monitor the column fractions with TLC until no more product is detected. |
Bisulfite Adduct Formation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Precipitated Bisulfite Adduct | - The bisulfite adduct of this compound may be soluble in the reaction mixture.[8]- Steric hindrance from the alpha-propyl group slowing the reaction.[8]- The sodium bisulfite solution is not fresh or saturated. | - If the adduct is water-soluble, switch to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[9]- Increase the reaction time and ensure vigorous stirring to overcome steric hindrance.- Always use a freshly prepared, saturated solution of sodium bisulfite.[10] |
| Solid Forms at the Interface of Organic and Aqueous Layers | - The bisulfite adduct is insoluble in both the organic and aqueous phases.[10] | - Filter the entire mixture through a pad of celite to collect the insoluble adduct before separating the layers.[10] |
| Incomplete Regeneration of this compound from the Adduct | - Insufficiently basic conditions for the reverse reaction.- The aldehyde is sensitive to the high pH required for decomposition.[7] | - Ensure the pH of the aqueous layer is strongly basic (pH > 12) by adding a strong base like sodium hydroxide (B78521).[10]- Monitor the regeneration process and extract the aldehyde promptly as it is formed. |
| Presence of Impurities After Regeneration | - Some impurities may also be reactive with bisulfite (e.g., certain ketones).- Incomplete separation of the adduct from the original organic phase. | - Analyze the impurity profile of the crude material. If reactive ketones are present, another purification method may be required.- Thoroughly wash the isolated adduct before the regeneration step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., n-pentanal), byproducts from self-condensation (aldol condensation) of the starting materials, and over-oxidation products such as 2-propylhexanoic acid. The exact impurity profile will depend on the synthetic route used.
Q2: Which purification technique is best for my crude this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.
-
Fractional Distillation is suitable for separating components with different boiling points and is often used for large-scale purification.
-
Column Chromatography offers high resolution for separating compounds with different polarities and is ideal for laboratory-scale purification to achieve high purity.
-
Bisulfite Adduct Formation is highly selective for aldehydes and is excellent for removing non-aldehydic impurities. It can be a very effective method if the main impurities are not other aldehydes or reactive ketones.[11]
Q3: How can I monitor the purity of this compound during the purification process?
A3: Purity can be monitored using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis of volatile compounds like this compound and its potential impurities.[12]
-
Thin Layer Chromatography (TLC) is a quick and convenient method to qualitatively track the progress of a column chromatography separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information and can be used to determine purity by comparing the integration of the product signals to those of impurities.
Q4: My this compound is turning yellow upon storage. What is the cause and how can I prevent it?
A4: Aldehydes are prone to oxidation in the presence of air, which can lead to the formation of colored impurities. To prevent this, store purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and at a low temperature. The addition of a radical inhibitor like butylated hydroxytoluene (BHT) can also help to prolong its shelf life.
Data Presentation
The following tables provide representative data for the purification of aldehydes using the described techniques. Note that the exact values for this compound will depend on the specific composition of the crude mixture and the experimental conditions.
Table 1: Comparison of Purification Techniques for Aldehydes
| Technique | Principle of Separation | Typical Purity | Typical Yield | Scale | Advantages | Disadvantages |
| Fractional Distillation | Boiling Point Difference | >98% | 60-85% | Lab to Industrial | Scalable, cost-effective for large quantities. | Not suitable for thermally sensitive compounds or azeotropes.[4] |
| Column Chromatography | Polarity Difference | >99% | 50-90% | Lab | High purity achievable, versatile. | Time-consuming, requires large solvent volumes, not easily scalable.[13] |
| Bisulfite Adduct Formation | Reversible Chemical Reaction | >99% | 70-95% | Lab to Pilot | Highly selective for aldehydes, excellent for removing non-aldehydic impurities.[14] | May not separate from other aldehydes or reactive ketones. |
Table 2: Purity Analysis Data (Hypothetical GC-MS Results)
| Purification Step | This compound Peak Area % | Impurity A (e.g., n-pentanal) Peak Area % | Impurity B (e.g., aldol (B89426) byproduct) Peak Area % | Impurity C (e.g., 2-propylhexanoic acid) Peak Area % |
| Crude Mixture | 85.0% | 5.0% | 7.5% | 2.5% |
| After Fractional Distillation | 98.5% | 0.5% | 0.8% | 0.2% |
| After Column Chromatography | 99.8% | <0.1% | <0.1% | <0.1% |
| After Bisulfite Adduct Purification | 99.5% | 0.2% | 0.3% | Not Detected |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This method is suitable for purifying thermally sensitive compounds or those with high boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Add the crude this compound and a boiling chip or stir bar to the distillation flask.
-
Slowly reduce the pressure to the desired level. The boiling point of this compound will be significantly lower under vacuum.
-
Begin heating and stirring the distillation flask.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow, steady distillation.
-
Collect fractions in separate receiving flasks. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
-
Stop the distillation before the flask runs dry.
Protocol 2: Purification by Column Chromatography
This protocol is designed for achieving high purity on a laboratory scale.
Materials:
-
Crude this compound
-
Silica gel (or neutral alumina)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, low-polarity eluent.
-
Add a thin layer of sand to the top of the silica gel bed.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification via Bisulfite Adduct Formation
This method is highly selective for separating aldehydes from non-aldehydic impurities.
Materials:
-
Crude this compound
-
Sodium bisulfite (or sodium metabisulfite)
-
Methanol (B129727) or Dimethylformamide (DMF)[10]
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Separatory funnel
-
Filter paper and funnel (if adduct precipitates)
Procedure:
-
Dissolve the crude this compound in methanol or DMF.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.
-
If a precipitate forms: Filter the solid adduct and wash it with a small amount of cold ethanol (B145695) and then diethyl ether.
-
If no precipitate forms (liquid-liquid extraction): Transfer the mixture to a separatory funnel, add water and an immiscible organic solvent (e.g., hexanes). Shake and separate the layers. The aldehyde adduct will be in the aqueous layer.[10]
-
Regeneration: Suspend or dissolve the adduct in water and add it to a separatory funnel with an organic solvent like diethyl ether.
-
Slowly add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the mixture is basic. This will regenerate the this compound.
-
Shake the funnel to extract the purified aldehyde into the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent to yield the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 6. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. aidic.it [aidic.it]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Column chromatography - Wikipedia [en.wikipedia.org]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying common impurities in 2-Propylhexanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2-Propylhexanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis of this compound is through the self-condensation of pentanal (valeraldehyde), which is a type of Aldol (B89426) condensation. The reaction typically proceeds in two steps: an initial aldol addition to form a β-hydroxy aldehyde, followed by dehydration to an α,β-unsaturated aldehyde, which is then hydrogenated to the final saturated aldehyde.
Q2: What are the most common impurities I should expect in my this compound synthesis?
A2: Common impurities can be categorized as process-related or product-related. These include unreacted starting materials, intermediates, byproducts from side reactions, and over-hydrogenated products. A detailed list can be found in the troubleshooting section.
Q3: How can I detect and quantify these impurities?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound synthesis.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or for quantitative analysis using a suitable detector.[4][5]
Q4: What are the acceptable limits for these impurities in a pharmaceutical setting?
A4: The acceptable limits for impurities in active pharmaceutical ingredients (APIs) and drug products are defined by regulatory bodies such as the International Council for Harmonisation (ICH).[6][7] The specific limits depend on the daily dose of the drug and the toxicity of the impurity. It is crucial to consult the relevant ICH guidelines (e.g., Q3A/B/C) for specific thresholds.
Troubleshooting Guide: Common Impurities and Solutions
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
| Impurity Name | Typical Concentration Range (%) | Potential Cause | Troubleshooting and Mitigation Strategies |
| Pentanal (Valeraldehyde) | 0.1 - 2.0 | Incomplete reaction conversion. | - Optimize reaction time and temperature. - Ensure the catalyst is active and used in the correct amount. - Purify the final product via fractional distillation. |
| 2-Propyl-3-hydroxyhexanal | 0.5 - 5.0 | Incomplete dehydration of the aldol addition product.[8][9][10] | - Increase the reaction temperature or add a dehydration catalyst (e.g., acid) to drive the condensation. - Monitor the reaction by TLC or GC to ensure the disappearance of the intermediate.[8] |
| 2-Propyl-2-hexenal | 0.1 - 3.0 | Incomplete hydrogenation of the α,β-unsaturated aldehyde intermediate.[11][12] | - Ensure the hydrogenation catalyst (e.g., Pd/C) is active and the reaction is run for a sufficient duration under appropriate hydrogen pressure. - Monitor the reaction by GC to confirm the complete conversion of the unsaturated aldehyde. |
| 2-Propylhexanol | 0.1 - 1.5 | Over-hydrogenation of the target aldehyde. | - Carefully monitor the hydrogen uptake during the hydrogenation step. - Use a selective hydrogenation catalyst or milder reaction conditions. |
| Higher Molecular Weight Condensation Products (e.g., Trimers) | < 1.0 | Side reactions, particularly at higher temperatures or prolonged reaction times. | - Optimize reaction conditions to favor the desired bimolecular condensation. - Purify the product via distillation to remove less volatile impurities. |
| Isomers of this compound | Variable | Formation of different isomers during the initial hydroformylation of pentene, if this is the starting material. | - Use a highly regioselective hydroformylation catalyst. - Purify the final product using high-resolution fractional distillation or preparative chromatography. |
Experimental Protocols
Synthesis of this compound via Aldol Condensation of Pentanal
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
Pentanal (Valeraldehyde)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)
-
Palladium on carbon (Pd/C, 5%)
-
Hydrogen gas
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Aldol Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pentanal in ethanol.
-
Slowly add the aqueous NaOH solution dropwise while stirring at room temperature.
-
Continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the formation of 2-propyl-2-hexenal.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain crude 2-propyl-2-hexenal.
-
-
Hydrogenation:
-
Dissolve the crude 2-propyl-2-hexenal in ethanol in a suitable hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the theoretical amount of hydrogen is consumed.
-
Monitor the reaction by GC to confirm the complete conversion of the unsaturated aldehyde to this compound.
-
Filter the catalyst through a pad of celite and wash with ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation.
-
GC-MS Protocol for Impurity Profiling of this compound
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the target analyte and potential impurities.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35 - 350
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the impurities by integrating the peak areas and using an internal or external standard method.
Logical Relationship of Impurity Formation
The following diagram illustrates the key steps and potential impurity formation pathways in the synthesis of this compound from pentanal.
Caption: Impurity formation pathway in this compound synthesis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. 2-Ethyl-3-hydroxyhexanal, (2R,3R)-rel- | C8H16O2 | CID 72941699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. uspnf.com [uspnf.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Ethyl-3-hydroxyhexanal | C8H16O2 | CID 10324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Ethyl-3-hydroxyhexanal, (2R,3S)-rel- | C8H16O2 | CID 72941672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Propylhex-2-enal | C9H16O | CID 54538865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (2E)-2-propyl-2-hexenal | C9H16O | CID 12385640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aldol Condensation for 2-Propylhexanal Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the optimization of the aldol (B89426) condensation of butanal to yield 2-propylhexanal.
Troubleshooting Guide
This guide addresses common issues encountered during the aldol condensation of butanal, offering potential causes and solutions in a question-and-answer format.
Question: My reaction has a low yield of this compound. What are the common causes?
Answer: Low yields can stem from several factors:
-
Unfavorable Equilibrium: The initial aldol addition is a reversible reaction, and the equilibrium may favor the starting materials.[1]
-
Side Reactions: Competing reactions can consume the butanal starting material. Common side reactions in the self-condensation of butanal include the Cannizzaro reaction, which can produce 1-butanol (B46404) and butanoic acid, and further condensation or polymerization reactions.[1][2]
-
Suboptimal Reaction Conditions: The choice of catalyst, temperature, solvent, and reaction time significantly impacts the yield.[1]
-
Catalyst Deactivation: In the case of heterogeneous catalysts, deactivation over time can lead to decreased conversion.[2]
-
Product Loss During Workup: Inefficient purification can lead to a lower isolated yield.[1]
Question: How can I improve the yield of this compound?
Answer: To enhance the yield, consider the following strategies:
-
Drive the Reaction Forward: The dehydration of the intermediate aldol addition product to form the α,β-unsaturated aldehyde (2-propyl-2-hexenal, the precursor to this compound) is often irreversible and can pull the entire reaction towards the product.[1] Heating the reaction mixture is a common method to promote this dehydration.[1]
-
Optimize Catalyst Selection and Concentration: The choice of base or acid catalyst is critical. For base-catalyzed reactions, using a dilute base is often recommended to avoid side reactions like the Cannizzaro reaction, which is more prevalent with concentrated bases.[3][4] Both homogeneous catalysts like NaOH and KOH, and heterogeneous catalysts have been used.[2][5]
-
Control the Temperature: An increase in temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions and product degradation.[6] The optimal temperature will depend on the specific catalyst and reaction conditions.
-
Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) to monitor the disappearance of butanal and the appearance of the product, allowing you to determine the optimal reaction time.[1]
Question: I am observing the formation of significant byproducts. How can I increase the selectivity for this compound?
Answer: To improve selectivity, focus on the following:
-
Catalyst Choice: Certain catalysts exhibit higher selectivity. For instance, Zr-BEA zeolites have shown high selectivity (80-85%) for the condensation product 2-ethyl-2-hexenal.[2]
-
Reaction Conditions: Fine-tuning the temperature and catalyst concentration can minimize the formation of side products. For example, avoiding overly concentrated base can reduce the likelihood of the Cannizzaro reaction.[3][4]
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of higher-order condensation products or polymers. Monitoring the reaction helps in stopping it at the point of maximum desired product formation.
Question: What is a reliable method for purifying the this compound product?
Answer: Since this compound is an oily liquid, several purification techniques can be employed:[1]
-
Extraction: Use a suitable immiscible solvent to extract the product from the aqueous reaction mixture.
-
Column Chromatography: This is a highly effective method for purifying liquid products. An appropriate solvent system (eluent) needs to be determined to separate this compound from impurities.[1]
-
Distillation: If the product is volatile and thermally stable, distillation can be an effective purification method.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed aldol condensation of butanal?
A1: The reaction proceeds in three main stages:
-
Enolate Formation: A base (e.g., hydroxide) removes an acidic α-hydrogen from a butanal molecule to form a resonance-stabilized enolate.[7]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second butanal molecule, forming a β-hydroxy aldehyde (an aldol addition product).[7]
-
Dehydration: The aldol addition product is then dehydrated (loses a molecule of water), typically with heating, to form an α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[7][8] Subsequent hydrogenation would yield this compound.
Q2: Can I use a concentrated base for this reaction?
A2: It is generally not recommended. Using a concentrated base can promote the Cannizzaro reaction, a disproportionation reaction where two molecules of an aldehyde without α-hydrogens react to produce a carboxylic acid and an alcohol. While butanal has α-hydrogens, the high concentration of base can still lead to undesired side reactions.[3][4]
Q3: What is the effect of temperature on the reaction?
A3: Temperature plays a crucial role. Higher temperatures generally increase the reaction rate.[6] Importantly, heating is often used to drive the dehydration of the initial aldol adduct to the more stable α,β-unsaturated product, which can improve the overall yield by shifting the reaction equilibrium forward.[1] However, excessively high temperatures can lead to the formation of byproducts and potential polymerization.[6]
Q4: How can I monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction.[1] By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate alongside the butanal starting material, you can visualize the consumption of the reactant and the formation of the product. This allows for the determination of the optimal reaction time.
Q5: What are some of the key side products to look out for in the self-condensation of butanal?
A5: Besides the desired product, several side products can be formed. These can include 1-butanol and butanoic acid from the Cannizzaro disproportionation, 4-heptanone (B92745) from ketonization of butanoic acid, and butyl butanoate from esterification.[2] Higher molecular weight species from further condensation reactions are also possible.
Data Presentation
Table 1: Influence of Catalyst on Butanal Conversion and Product Selectivity.
| Catalyst | Conversion of n-butanal (%) | Selectivity for 2-ethylhexanal (B89479) (%)* | Reaction Conditions | Reference |
| Pd/TiO2 | 95.4 | 99.9 | Autoclave, specific temp/pressure not detailed | [9] |
| Pd/TiO2 | 91.2 | 89.8 | Fixed-bed reactor, 190 °C, 3.2 MPa H2 | [9] |
| Ni/Ce-Al2O3 | 100 | 66.9 (for 2-ethylhexanol) | 170 °C, 4.0 MPa, 8 h | [10] |
*Note: 2-ethylhexanal is the hydrogenated product of the initial aldol condensation product, 2-ethyl-2-hexenal. High selectivity for 2-ethylhexanal implies a successful preceding aldol condensation.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Aldol Condensation of Butanal
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
n-Butanal
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 10% solution
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve n-butanal in ethanol.
-
Base Addition: While stirring, slowly add an aqueous solution of a dilute base (e.g., 10% NaOH) to the butanal solution at room temperature.
-
Reaction: Heat the mixture to a gentle reflux for a predetermined time, monitoring the reaction progress using TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the base by adding 10% HCl until the solution is acidic (check with pH paper).[1]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent using a rotary evaporator. The crude product can then be purified by distillation or column chromatography.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. nacatsoc.org [nacatsoc.org]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - Self aldol condensation of butanal under basic conditions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. tminehan.com [tminehan.com]
- 9. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Propylhexanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propylhexanal. The primary synthesis route involves a self-aldol condensation of pentanal to form 2-propyl-2-heptenal, followed by catalytic hydrogenation.
Troubleshooting Low Yield in this compound Synthesis
Low yields can be a significant issue in the synthesis of this compound. The following guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of pentanal | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or gradually increasing the temperature.[1][2] |
| Ineffective catalyst: Deactivated or insufficient amount of base catalyst (e.g., NaOH, KOH) for the condensation step, or deactivated hydrogenation catalyst (e.g., Pd/C). | Use a fresh batch of catalyst. For the aldol (B89426) condensation, ensure the base is not old or contaminated. For the hydrogenation, ensure the catalyst has been handled under an inert atmosphere to prevent oxidation.[1][3] | |
| Presence of impurities: Water or other impurities in the starting materials or solvent can interfere with the reaction. | Use anhydrous solvents and ensure the pentanal is pure. Distillation of the starting material may be necessary. | |
| Formation of multiple side products | Self-condensation of pentanal is a primary side reaction: This can lead to a mixture of products if not controlled.[4] | To favor the desired product, slowly add the pentanal to the basic solution to maintain a low concentration of the enolizable aldehyde.[1] |
| Cannizzaro reaction: A competing reaction for aldehydes without alpha-hydrogens, but can be a minor side reaction for pentanal under strong basic conditions. | Use a milder base or lower the concentration of the base. | |
| Over-reduction during hydrogenation: The aldehyde group of this compound can be reduced to an alcohol (2-propylhexanol). | Carefully monitor the hydrogenation reaction and stop it once the C=C double bond is reduced. Use a selective catalyst if over-reduction is a persistent issue. | |
| Difficulty in product isolation and purification | Formation of emulsions during workup: This can lead to loss of product. | Break emulsions by adding brine (saturated NaCl solution) or by centrifugation. |
| Inefficient extraction: The product may not be fully extracted from the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[2][5] | |
| Co-elution of impurities during chromatography: Similar polarity of side products can make purification challenging. | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different purification technique like vacuum distillation.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically a two-step process. The first step is a base-catalyzed self-aldol condensation of pentanal. In this reaction, one molecule of pentanal forms an enolate which then attacks the carbonyl carbon of a second pentanal molecule. This is followed by dehydration to yield the α,β-unsaturated aldehyde, 2-propyl-2-heptenal. The second step is the selective catalytic hydrogenation of the carbon-carbon double bond in 2-propyl-2-heptenal to produce the final product, this compound.[1][6]
Q2: How can I minimize the formation of side products during the aldol condensation of pentanal?
A2: To minimize self-condensation side products and favor the formation of the desired crossed-aldol product in a mixed aldol reaction, a controlled, slow addition of the enolizable aldehyde (in this case, pentanal in a self-condensation) to the reaction mixture containing the base is recommended.[1] This keeps the concentration of the nucleophilic enolate low and directs it to react with the electrophilic aldehyde. For self-condensation, maintaining optimal temperature and reaction time is crucial to prevent further reactions.
Q3: What are the key parameters to control for a successful and high-yield synthesis?
A3: The critical parameters include:
-
Purity of Reactants: Use pure pentanal and anhydrous solvents.
-
Catalyst Activity: Ensure the base for condensation and the palladium catalyst for hydrogenation are active.
-
Temperature: Control the temperature during both the aldol reaction and the hydrogenation to prevent side reactions and over-reduction.[7]
-
Reaction Time: Monitor the reaction to determine the optimal time for completion without significant side product formation.[6]
-
Atmosphere: The hydrogenation step should be carried out under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to protect the catalyst.[1][3]
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable solvent system (e.g., hexane/ethyl acetate) should be used to separate the starting material (pentanal), the intermediate (2-propyl-2-heptenal), and the final product (this compound). The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress.[1][2]
Q5: What are the best methods for purifying the final product, this compound?
A5: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[1][2] Vacuum distillation is often effective for separating the desired aldehyde from higher-boiling impurities. If column chromatography is used, a gradient of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate) is typically employed to elute the product.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These are based on procedures for analogous aldol condensations and hydrogenations and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 2-Propyl-2-heptenal via Aldol Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve sodium hydroxide (B78521) (0.1 equivalents) in ethanol (B145695).
-
Addition of Pentanal: Add pentanal (1.0 equivalent) to the dropping funnel.
-
Reaction: Slowly add the pentanal from the dropping funnel to the stirred sodium hydroxide solution over a period of 1 hour at room temperature (20-25 °C).
-
Heating: After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Add diethyl ether and water to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate it using a rotary evaporator to obtain the crude 2-propyl-2-heptenal.[1][2]
-
Purification: Purify the crude product by vacuum distillation.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-propyl-2-heptenal (1.0 equivalent) in ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on carbon (Pd/C) catalyst (1-2 mol%) to the solution.[1][3]
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a pressurized system) at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC.[1]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Remove the ethanol by rotary evaporation to yield this compound. Further purification can be done by vacuum distillation if necessary.[3]
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Overall reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Propylhexanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Propylhexanal.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: this compound is typically synthesized via the aldol (B89426) condensation of valeraldehyde (B50692). The primary byproducts include:
-
Aldol addition product: The initial β-hydroxy aldehyde formed during the reaction.
-
Dehydration product (2-Propyl-2-hexenal): Formed by the elimination of water from the aldol addition product, especially at elevated temperatures.
-
Unreacted valeraldehyde: Incomplete conversion will leave residual starting material.
-
Higher-order condensation products: Trimers and other oligomers can form under certain conditions.
-
Oxidation and esterification products: If air is present or if the reaction is not properly quenched, side reactions can lead to the formation of carboxylic acids and esters.[1]
Q2: What are the recommended methods for purifying this compound?
A2: The most effective methods for purifying this compound from its reaction byproducts are:
-
Chemical Purification via Sodium Bisulfite Adduct Formation: This is a highly selective and efficient method for separating aldehydes from other organic compounds.[1][2][3]
-
Fractional Distillation: Due to its relatively high boiling point, fractional distillation can be effective for separating this compound from lower-boiling impurities like unreacted valeraldehyde and some side products.
-
Column Chromatography: While possible, some aldehydes may be sensitive to decomposition on silica (B1680970) gel.[4] It is often used as a final polishing step if very high purity is required.
Q3: How does the sodium bisulfite purification method work?
A3: The aldehyde functional group of this compound reacts with an aqueous solution of sodium bisulfite to form a charged α-hydroxy sulfonate salt (bisulfite adduct). This adduct is typically water-soluble and can be separated from the organic byproducts through liquid-liquid extraction.[1][5] The purified this compound can then be regenerated from the aqueous solution by adding a base, which reverses the reaction.[3][5]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be used, but with caution. Aldehydes can sometimes be unstable on silica gel, leading to decomposition.[4] It is advisable to use a deactivated silica gel and a non-polar eluent system. The aldehyde will typically elute before more polar impurities such as alcohols and carboxylic acids.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low recovery of this compound after bisulfite purification.
| Possible Cause | Solution |
| Incomplete formation of the bisulfite adduct. | Ensure the sodium bisulfite solution is fresh and saturated. Use a water-miscible co-solvent like methanol (B129727) or DMF to improve the contact between the aldehyde and the aqueous bisulfite solution.[3][5] |
| The bisulfite adduct is insoluble in the aqueous phase. | For non-polar aldehydes like this compound, the adduct may precipitate. If a solid forms, it can be collected by filtration.[5] |
| Incomplete regeneration of the aldehyde. | Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) during the regeneration step. Use a strong base like sodium hydroxide (B78521).[3][5] |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Problem 2: Presence of impurities in the final product after distillation.
| Possible Cause | Solution |
| Azeotrope formation. | Check for the presence of azeotropes with the expected byproducts. If an azeotrope is present, an alternative purification method like bisulfite treatment may be necessary. |
| Inefficient distillation column. | Use a fractionating column with a sufficient number of theoretical plates for the separation. Ensure a slow and steady distillation rate. |
| Thermal decomposition. | Aldehydes can be sensitive to heat. Consider performing the distillation under reduced pressure to lower the boiling point. |
Data Presentation
The following table summarizes the expected purity levels for this compound after different purification methods. The values are based on the high efficiency reported for similar aldehydes.
| Purification Method | Expected Purity | Key Advantages | Potential Issues |
| Sodium Bisulfite Adduct Formation | > 99% | Highly selective for aldehydes, scalable, cost-effective.[1][3] | Requires an additional regeneration step. |
| Fractional Distillation | > 98% | Good for removing volatile impurities. | Potential for thermal degradation, may not separate azeotropes. |
| Column Chromatography | > 99.5% | Can achieve very high purity. | Potential for product decomposition on the stationary phase, less scalable.[4] |
Experimental Protocols
Protocol: Purification of this compound via Sodium Bisulfite Adduct Formation
This protocol describes a general procedure for the purification of this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Sodium bisulfite (NaHSO₃)
-
Methanol or Dimethylformamide (DMF)
-
Diethyl ether or other suitable organic solvent
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Filtration apparatus (if a precipitate forms)
-
Rotary evaporator
Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound in an equal volume of methanol or DMF in a flask.
-
Prepare a saturated aqueous solution of sodium bisulfite.
-
Slowly add the saturated sodium bisulfite solution to the aldehyde solution with vigorous stirring. The amount of bisulfite solution should be in molar excess relative to the estimated amount of aldehyde.
-
Stir the mixture for 30-60 minutes at room temperature. A white precipitate of the bisulfite adduct may form.
-
-
Isolation of the Adduct:
-
If a precipitate forms: Collect the solid by vacuum filtration and wash it with diethyl ether to remove non-aldehydic impurities.
-
If no precipitate forms (or for complete removal from the organic phase): Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake the funnel and allow the layers to separate. The aqueous layer contains the dissolved bisulfite adduct. Separate the aqueous layer. Extract the organic layer one more time with a small amount of water and combine the aqueous extracts.
-
-
Regeneration of this compound:
-
Transfer the isolated adduct (either the filtered solid dissolved in water or the combined aqueous extracts) to a clean flask or separatory funnel.
-
Slowly add 50% sodium hydroxide solution with stirring until the pH of the solution is greater than 10. This will regenerate the free aldehyde.
-
Extract the regenerated this compound with diethyl ether (2-3 times).
-
Combine the organic extracts.
-
-
Work-up:
-
Wash the combined organic extracts with brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
Caption: Workflow for purification via bisulfite adduct formation.
References
Technical Support Center: Purifying 2-Propylhexanal via Column Chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-Propylhexanal using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most cost-effective stationary phase for the column chromatography of this compound is silica (B1680970) gel (SiO₂).[1][2] Silica gel is a polar adsorbent, which allows for the separation of compounds based on their polarity.[3] For aldehydes that may be sensitive to the acidic nature of silica gel, neutral alumina (B75360) (Al₂O₃) can be a suitable alternative.[1][4]
Q2: What is a good starting mobile phase for the purification of this compound?
A2: A good starting point for the purification of a relatively non-polar aliphatic aldehyde like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A common and effective combination is hexane (B92381) and ethyl acetate (B1210297).[4] A low percentage of ethyl acetate in hexane, for example, 3% to 10%, is a good initial mobile phase to try.[5][6] The goal is to achieve an Rf value of approximately 0.3 on a TLC plate for the best separation on a column.[4]
Q3: My this compound seems to be degrading on the silica gel column. What can I do to prevent this?
A3: Aldehyde degradation on silica gel is a common issue, often due to the acidic nature of the stationary phase, which can catalyze side reactions.[4][7] To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (B128534) (typically 1-3%), to your mobile phase.[4][8] This neutralizes the acidic sites on the silica gel. Alternatively, using a less acidic stationary phase like neutral alumina can also prevent degradation.[4]
Q4: I am observing co-elution of this compound with an impurity. How can I improve the separation?
A4: To improve the separation of co-eluting compounds, you can adjust the polarity of your mobile phase. If this compound is eluting too quickly (high Rf value), you can decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate).[9] Conversely, if it is eluting too slowly (low Rf value), you can increase the polarity. Running a solvent gradient, where the polarity of the mobile phase is gradually increased during the chromatography, can also be a very effective technique for separating compounds with close Rf values.[7][8]
Q5: Is there an alternative to column chromatography for purifying this compound?
A5: Yes, a highly effective alternative for purifying aldehydes is through the formation of a bisulfite adduct.[5] This involves reacting the crude this compound with a saturated aqueous solution of sodium bisulfite. The resulting bisulfite adduct is an ionic salt that is soluble in water and can be separated from non-aldehyde impurities by liquid-liquid extraction. The purified aldehyde can then be regenerated from the aqueous layer by adding a base.[10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No compound eluting from the column | The mobile phase is not polar enough to move the this compound. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[7] |
| The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running a large-scale column.[7] Consider using deactivated silica gel (with triethylamine) or alumina.[4][8] | |
| Compound elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.[9] |
| Tailing of the this compound peak | The compound is interacting too strongly with the stationary phase, possibly due to the acidity of the silica gel. | Add 1-3% triethylamine to the mobile phase to reduce strong interactions.[8] |
| The column may be overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for difficult ones. | |
| Poor separation between this compound and impurities | The solvent system is not optimal for resolving the compounds. | Perform a thorough TLC analysis with different solvent systems to find one that provides good separation and an Rf of ~0.3 for this compound.[4] Consider using a gradient elution.[7] |
| Cracks or channels in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[1] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
-
Preparation: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., 97:3 hexane:ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (if your compounds are UV active) or by staining (e.g., with a potassium permanganate (B83412) stain).
-
Analysis: Calculate the Rf value for your this compound spot. Adjust the mobile phase composition until you achieve an Rf value of approximately 0.3.[4]
Protocol 2: Column Chromatography Purification of this compound
-
Column Preparation:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.[12]
-
Add a thin layer of sand on top of the plug.[12]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[1]
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Do not let the column run dry.[1]
-
Add a layer of sand on top of the packed silica gel.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully add the sample solution to the top of the silica gel bed.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.[7]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table provides a starting point for mobile phase selection for the purification of aliphatic aldehydes on silica gel. The optimal ratio for this compound should be determined experimentally by TLC.
| Mobile Phase Composition (v/v) | Typical Application | Expected Rf Range for Aliphatic Aldehydes |
| 97:3 Hexane:Diethyl Ether | Elution of non-polar aliphatic aldehydes.[5] | 0.2 - 0.4 |
| 95:5 Hexane:Ethyl Acetate | A good starting point for many aliphatic aldehydes. | 0.2 - 0.5 |
| 90:10 Hexane:Ethyl Acetate | For slightly more polar aldehydes or to increase elution speed.[6] | 0.4 - 0.7 |
| 80:20 Hexane:Ethyl Acetate | May be too polar for good separation of this compound, but useful for more polar impurities.[9] | > 0.6 |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. brainly.com [brainly.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Preventing oxidation of 2-Propylhexanal during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Propylhexanal to prevent oxidation.
Troubleshooting Guides
Issue: Observable Changes in this compound Appearance or Odor
Symptoms:
-
The normally colorless liquid appears yellow.
-
A sharp, acidic, or rancid odor is detected, different from the characteristic fruity, green odor of pure this compound.
-
Precipitate formation or cloudiness is observed.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation | The aldehyde has likely oxidized to 2-propylhexanoic acid and other degradation products. The material may not be suitable for use, depending on the requirements of your experiment. It is recommended to quantify the purity using Gas Chromatography-Mass Spectrometry (GC-MS). |
| Contamination | The container may have been contaminated. Review handling procedures and ensure that only clean, dry, and inert equipment is used for transferring the aldehyde. |
| Moisture Absorption | This compound can absorb atmospheric moisture, which can accelerate degradation. Measure the water content using Karl Fischer titration. If the water content is high, it may be possible to dry the material using a suitable drying agent, but this should be done with caution to avoid further degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is autoxidation. Aldehydes, including this compound, are susceptible to oxidation by atmospheric oxygen. This process is a free-radical chain reaction that converts the aldehyde into the corresponding carboxylic acid (2-propylhexanoic acid) and other degradation byproducts. This reaction can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark place. The ideal storage temperature is 2-8 °C. It should be kept in a tightly sealed container made of an inert material, such as amber glass or a suitable fluorinated polymer, with the headspace filled with an inert gas like nitrogen or argon to displace oxygen.
Q3: How can I prevent the oxidation of this compound?
A3: In addition to proper storage conditions, the use of an antioxidant is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for aliphatic aldehydes.[1][2] A typical concentration for BHT is 0.1% (w/w).[1]
Q4: Is tocopherol (Vitamin E) a suitable antioxidant for this compound?
A4: While tocopherol is a known antioxidant, its effectiveness in preventing aldehyde oxidation can be complex. Some studies suggest that α-tocopherol may not be effective in preventing the decomposition of pre-formed lipid peroxides and could potentially promote the accumulation of aldehydes under certain conditions.[3][4] Therefore, BHT is generally the more recommended antioxidant for stabilizing aldehydes like this compound.
Q5: How can I check the quality of my stored this compound?
A5: Several analytical methods can be used to assess the quality of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any degradation products.
-
Peroxide Value Titration: To quantify the concentration of peroxides, which are primary oxidation products.[5][6][7]
-
Karl Fischer Titration: To measure the water content.[8][9][10][11][12]
Data Presentation: Illustrative Stability Data
The following tables present illustrative data from an accelerated stability study of this compound. This data is intended to demonstrate the expected trends and the effectiveness of using an antioxidant.
Table 1: Purity of this compound over Time at 40°C (Accelerated Stability)
| Time (Weeks) | Purity (%) - Unstabilized | Purity (%) - with 0.1% BHT |
| 0 | 99.5 | 99.5 |
| 4 | 97.2 | 99.3 |
| 8 | 94.8 | 99.1 |
| 12 | 92.1 | 98.9 |
Table 2: Peroxide Value of this compound over Time at 40°C (Accelerated Stability)
| Time (Weeks) | Peroxide Value (meq/kg) - Unstabilized | Peroxide Value (meq/kg) - with 0.1% BHT |
| 0 | < 1 | < 1 |
| 4 | 15.8 | 2.1 |
| 8 | 35.2 | 4.5 |
| 12 | 68.5 | 8.9 |
Experimental Protocols
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential degradation products.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Selective Detector
-
Capillary Column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent. Further dilute as necessary to be within the linear range of the instrument.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow: Helium at 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: 40-400 amu
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). The primary expected degradation product is 2-propylhexanoic acid.
Peroxide Value Determination (Titration Method)
Objective: To quantify the concentration of peroxides in this compound.[5][6][7]
Apparatus:
-
250 mL Erlenmeyer flask with a glass stopper
-
Burette
-
Balance (accurate to ± 0.001 g)
Reagents:
-
Acetic Acid-Chloroform solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into the 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl for 1 minute, and let it stand in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 1-2 mL of starch indicator solution. The solution will turn blue/purple.
-
Continue the titration with vigorous swirling until the blue color disappears completely.
-
Perform a blank determination using the same procedure but without the sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
Water Content Determination by Karl Fischer Titration
Objective: To determine the water content in this compound.
Instrumentation:
-
Karl Fischer Titrator (volumetric or coulometric)
Reagents:
-
Karl Fischer reagent suitable for aldehydes and ketones (to avoid side reactions).[8][10]
-
Anhydrous methanol (B129727) or a specialized solvent for aldehydes and ketones.
Procedure:
-
Follow the instrument manufacturer's instructions for standardization and operation.
-
Use a reagent specifically designed for aldehydes and ketones to prevent the formation of acetals and ketals, which can lead to erroneously high water content results.[8][10]
-
Inject a known weight of the this compound sample into the titration cell.
-
The instrument will automatically titrate the sample and calculate the water content.
-
Results are typically expressed as a percentage (%) or parts per million (ppm) of water.
Visualizations
Caption: Oxidation pathway of this compound and the inhibitory action of BHT.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. 2-propyl hexanal [webbook.nist.gov]
- 2. The oxidative and thermal stability of optimal synergistic mixture of sesame and grapeseed oils as affected by frying process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs) [gavinpublishers.com]
- 6. Hexanal, 2-propyl- | C9H18O | CID 11029945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fuuastjb.org [fuuastjb.org]
- 8. 2-propyl hexanal - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chemeo.com [chemeo.com]
- 10. 2-Methyl-2-propylhexanal | C10H20O | CID 20059540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cas 27644-47-9,Hexanal, 2-propyl- | lookchem [lookchem.com]
- 12. conservancy.umn.edu [conservancy.umn.edu]
Technical Support Center: 2-Propylhexanal Production Scale-Up
Welcome to the technical support center for 2-Propylhexanal production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental and scale-up phases of this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The production of this compound, typically via a crossed-aldol condensation of n-butanal and n-pentanal, presents unique challenges, particularly during scale-up. This guide addresses common issues in a question-and-answer format to help diagnose and resolve problems in your experiments.
Q1: My reaction is yielding a complex mixture of products with very little this compound. Why is this happening?
A: This is a classic challenge in crossed-aldol reactions when both aldehyde partners have α-hydrogens, as both can act as the nucleophile (enolate) and the electrophile.[1] This can lead to a mixture of at least four different products:
-
Self-condensation of n-butanal: Forms 2-ethyl-2-hexenal.
-
Self-condensation of n-pentanal: Forms 2-propyl-2-heptenal.
-
Crossed-condensation (desired): n-Butanal enolate attacking n-pentanal, or n-pentanal enolate attacking n-butanal, leading to this compound precursors.
The reaction's success depends on controlling which molecule forms the enolate and which acts as the acceptor.[1]
Q2: How can I improve the selectivity and yield of the desired this compound product?
A: Optimizing selectivity is key. Consider these strategies:
-
Directed Aldol (B89426) Strategy: This is a highly recommended approach for achieving selectivity.[1] It involves pre-forming the enolate of one aldehyde using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once enolate formation is complete, the second aldehyde (the electrophile) is added.[1]
-
Controlled Addition: Slowly adding one aldehyde to a mixture of the other aldehyde and the base can sometimes favor the crossed product, but this is less reliable than a directed approach.
-
Temperature Control: Aldol additions are reversible and exothermic.[2] Low temperatures (e.g., 0-5 °C) can help minimize side reactions and favor the initial aldol addition product.[3] Excessively high temperatures can promote unwanted side reactions and product degradation.[1]
-
Choice of Base: The base must be strong enough to deprotonate the α-carbon.[1] While NaOH or KOH are common, their use can lead to complex mixtures. For scale-up, investigating solid base catalysts may be beneficial as they can simplify catalyst removal.[3]
Q3: I'm observing low conversion of my starting materials. What are the potential causes?
A: Low conversion can stem from several factors:
-
Unfavorable Equilibrium: The initial aldol addition is a reversible reaction, and the equilibrium might favor the starting materials.[2] Driving the reaction forward by subsequently performing the dehydration step to form the α,β-unsaturated aldehyde can help shift the overall equilibrium.[4]
-
Catalyst Inactivation: Acidic impurities in your starting aldehydes can neutralize the base catalyst. Consider purifying the aldehydes by distillation before use.[3]
-
Insufficient Catalyst: Ensure the base is fresh and used in the correct stoichiometric or catalytic amount.
Q4: The reaction is highly exothermic and difficult to control at a larger scale. How can this be managed?
A: Thermal management is a critical safety and quality concern during scale-up.[5]
-
Controlled Addition: Instead of adding all reagents at once (a "pot" reaction), use a semi-batch approach.[5] Slowly add the base or one of the aldehydes to the reaction vessel over time.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a jacketed reactor with a circulating coolant) to dissipate the heat generated.
-
Dilution: Running the reaction in a suitable solvent can help to moderate the temperature changes.
Q5: What is the most effective method for purifying this compound at scale?
A: Purification can be challenging due to the presence of structurally similar byproducts.
-
Fractional Distillation: If your product is volatile and thermally stable, fractional distillation is often the most viable method for large-scale purification.[2] Careful control over the distillation column's parameters (temperature, pressure, reflux ratio) is necessary to separate this compound from other aldehydes and byproducts.
-
Column Chromatography: While highly effective at the lab scale, it can be expensive and complex to scale up for bulk production.[2] It is more commonly used for high-value products.
-
Extraction: Liquid-liquid extraction can be used during the workup to remove the catalyst and water-soluble impurities.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different parameters can influence yield and selectivity in aldol condensation reactions, based on analogous processes like the synthesis of 2-ethylhexanal (B89479).
Table 1: Effect of Catalyst and Temperature on Aldehyde Conversion and Product Selectivity
| Catalyst | Temperature (°C) | n-Butanal Conversion (%) | 2-Ethylhexanal Selectivity (%) | Reference |
| 0.5 wt% Pd/TiO₂ | 190 | 95.4 | 99.9 | [6] |
| Ni/Ce-Al₂O₃ | 170 | 100 | 66.9 | [7][8] |
| Ni/Al₂O₃ | 170 | ~100 | 49.4 | [8] |
| Ru/Al₂O₃ | 170 | High | Low (favors n-butanol) | [8] |
Note: Data is for the analogous synthesis of 2-ethylhexanal from n-butanal, which serves as a model for the self-condensation side reaction and general process conditions.
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low Yield / Conversion | Unfavorable equilibrium, Inactive catalyst, Low temperature | Drive reaction via dehydration, Purify starting materials, Optimize temperature and reaction time | [2][3] |
| Poor Selectivity | Multiple enolizable partners, Self-condensation side reactions | Employ a directed aldol strategy (e.g., with LDA), Control order of reagent addition | [1] |
| Byproduct Formation | High temperature, Strong base promoting side reactions | Maintain low reaction temperature (0-5 °C), Use a milder or solid base catalyst | [1][3] |
| Runaway Reaction (Exotherm) | Poor heat dissipation, Reagents mixed too quickly | Use semi-batch addition, Ensure efficient reactor cooling, Use a solvent to dilute | [5] |
| Difficult Purification | Presence of structurally similar isomers/byproducts | Use efficient fractional distillation, Consider extractive workup | [2][3] |
Experimental Protocols
Protocol 1: Lab-Scale Directed Synthesis of 2-Propyl-3-hydroxyhexanal
This protocol details a directed aldol addition, which is a method to control selectivity in a crossed-aldol reaction.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
n-Butanal
-
n-Pentanal
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, keeping the temperature below -70 °C. Stir for 30 minutes to form Lithium Diisopropylamide (LDA).[1]
-
Slowly add n-butanal (1.0 equivalent) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.[1]
-
-
Aldol Addition:
-
To the enolate solution, add n-pentanal (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil (2-propyl-3-hydroxyhexanal) via flash column chromatography on silica (B1680970) gel.[2]
-
Scale-Up Considerations:
-
Temperature Control: Maintaining -78 °C in a large reactor is challenging and requires specialized equipment.
-
Reagent Handling: Handling large quantities of pyrophoric n-BuLi requires strict safety protocols and specialized transfer equipment.
-
Purification: Flash chromatography is not practical for multi-kilogram scale. The crude product would likely be carried forward for a dehydration step, followed by fractional distillation of the resulting 2-propyl-2-hexenal.
Visualizations
Chemical Pathway and Troubleshooting Logic
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues during scale-up.
Caption: Directed aldol synthesis pathway for this compound production.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Propylhexanal and 2-Ethylhexanal for Researchers and Drug Development Professionals
An objective analysis of the chemical reactivity of 2-Propylhexanal and 2-Ethylhexanal (B89479), two structurally similar α-branched aldehydes, is crucial for their effective application in chemical synthesis and drug development. This guide provides a comparative overview of their performance in key chemical transformations, supported by experimental data and detailed protocols. The subtle difference in the alkyl substituent at the α-position—a propyl group in this compound versus an ethyl group in 2-ethylhexanal—influences their steric and electronic properties, leading to variations in their reactivity.
Executive Summary
Both this compound and 2-ethylhexanal are valuable intermediates in organic synthesis. Their reactivity is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack and oxidation. The key distinction lies in the size of the α-alkyl substituent. The larger propyl group in this compound is expected to exert a slightly greater steric hindrance and a marginally stronger electron-donating effect compared to the ethyl group in 2-ethylhexanal. These differences can translate to variations in reaction rates and, in some cases, product selectivity. This guide delves into a comparative analysis of their reactivity in oxidation, reduction, and aldol (B89426) condensation reactions.
Chemical Properties and Structure
A fundamental understanding of the physicochemical properties of these aldehydes is essential for predicting their behavior in chemical reactions.
| Property | This compound | 2-Ethylhexanal |
| Molecular Formula | C9H18O | C8H16O |
| Molecular Weight | 142.24 g/mol | 128.21 g/mol [1] |
| Boiling Point | Not available | 163 °C[1] |
| Structure | CH3(CH2)4CH(CH2CH2CH3)CHO | CH3(CH2)3CH(CH2CH3)CHO |
Reactivity Comparison: Theoretical Considerations
The reactivity of aldehydes is influenced by both steric and electronic factors.
Electronic Effects: Alkyl groups are electron-donating through an inductive effect. This effect tends to reduce the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. Both the propyl and ethyl groups are electron-donating. The slightly larger propyl group in this compound may have a marginally stronger inductive effect than the ethyl group in 2-ethylhexanal, which would theoretically make this compound slightly less reactive.
Steric Effects: The bulky alkyl group at the α-position can hinder the approach of nucleophiles to the carbonyl carbon. The propyl group is larger than the ethyl group, leading to greater steric hindrance around the carbonyl group in this compound. This increased steric bulk is expected to decrease the rate of reactions involving nucleophilic attack on the carbonyl carbon.
Based on these theoretical considerations, 2-ethylhexanal is predicted to be generally more reactive than this compound in reactions sensitive to steric and electronic effects, such as nucleophilic additions.
Experimental Data and Performance Comparison
To provide a practical comparison, this section summarizes available experimental data for key reactions.
Oxidation
The oxidation of aldehydes to carboxylic acids is a fundamental transformation.
2-Ethylhexanal Oxidation: Several methods have been reported for the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid. For instance, oxidation using oxygen in the presence of a catalyst can achieve high yields.
| Oxidant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| Oxygen | Molybdovanadophosphoric acid | Dilute HCl | 60 | 5 | 99.83 | 98.34 |
| Oxygen | - | Octane | 40 | - | - | 81 (Yield) |
This compound Oxidation: Direct experimental data for the oxidation of this compound is limited in the readily available literature. However, based on the principles of aldehyde reactivity, it is expected to undergo oxidation to 2-propylhexanoic acid under similar conditions to 2-ethylhexanal, potentially at a slightly slower rate due to increased steric hindrance.
Aldol Condensation
The aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes with α-hydrogens.
2-Ethylhexanal Aldol Condensation: 2-Ethylhexanal is synthesized via the aldol condensation of n-butyraldehyde, followed by hydrogenation.[1] This indicates its precursor, 2-ethyl-2-hexenal (B1232207), is readily formed.
This compound Aldol Condensation (by analogy): While direct data for the self-condensation of this compound is scarce, a protocol for the base-catalyzed self-condensation of a structurally similar, larger α-branched aldehyde, 2-propyloctanal, can provide insights. This reaction yields the corresponding α,β-unsaturated aldehyde. Given the structural similarity, this compound is expected to undergo a similar self-condensation reaction.
Experimental Protocols
Synthesis of 2-Ethylhexanal
2-Ethylhexanal can be synthesized from the hydrogenation of 2-ethyl-2-hexenal.
Procedure: A pressure reaction tank is charged with 30.0 g of 2-ethyl-2-hexenal and a palladium on carbon (Pd/C) catalyst. Hydrogen gas is introduced to a pressure of 290 lb/in2. The mixture is stirred at room temperature for 10 minutes and then heated to 110 °C for 4-7 hours. After cooling and venting, the catalyst is filtered off to yield 2-ethylhexanal. A yield of 99.45% has been reported for this reaction.[2]
Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid
Procedure: In a reaction vessel, 2-ethylhexanal is mixed with a catalytic amount of molybdovanadophosphoric acid in a dilute hydrochloric acid solution. The reaction is carried out at 60 °C with a continuous flow of oxygen for 5 hours. Under these conditions, a conversion of 99.83% and a selectivity for 2-ethylhexanoic acid of 98.34% can be achieved.
Self-Aldol Condensation of this compound (Adapted from 2-Propyloctanal Protocol)
Procedure: To a round-bottom flask, add this compound and dissolve it in 95% ethanol. In a separate beaker, prepare a 2 M solution of sodium hydroxide (B78521) (NaOH). Slowly add the NaOH solution to the ethanolic solution of the aldehyde with vigorous stirring at room temperature. Attach a reflux condenser and heat the mixture to a gentle reflux for approximately 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, and the product is extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by distillation or chromatography.
Signaling Pathways and Biological Relevance
While specific signaling pathways involving this compound or 2-ethylhexanal are not extensively documented, aldehydes, in general, are known to participate in various biological processes, often as products of lipid peroxidation. These reactive molecules can modulate cellular signaling pathways.
Aldehydes generated from lipid peroxidation can act as signaling molecules that trigger cellular stress responses. This process involves the modification of proteins and DNA, leading to the activation of downstream signaling cascades. One such general pathway is the cellular response to oxidative stress, where the accumulation of aldehydes can lead to the activation of antioxidant defense mechanisms.
Caption: General signaling pathway of lipid peroxidation-derived aldehydes.
Conclusion
References
A Comparative Analysis of Branched C9 Aldehyde Isomers for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Synthesis, and Olfactory Performance of Nonanal Isomers
Branched-chain C9 aldehydes, isomers of the linear nonanal, represent a significant class of compounds with diverse applications in the fragrance, flavor, and pharmaceutical industries. Their structural variations give rise to a wide spectrum of olfactory profiles and physicochemical properties, making a comparative understanding essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of key branched C9 aldehyde isomers, supported by experimental data and detailed methodologies, to aid in the selection and application of these versatile molecules.
Physicochemical Properties: A Tabular Comparison
The branching of the carbon chain in C9 aldehydes significantly influences their physical and chemical properties. These differences can affect their volatility, solubility, and interaction with biological systems. The following table summarizes the key physicochemical properties of n-nonanal and several of its branched isomers.
| Property | n-Nonanal | 2-Methyloctanal | 3,5,5-Trimethylhexanal | 2,4-Dimethylheptanal | 3-Methyloctanal | 6-Methyloctanal |
| CAS Number | 124-19-6 | 7786-29-0 | 5435-64-3 | 18364243 | 25882-73-9 | 30689-75-9 |
| Molecular Formula | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O |
| Molecular Weight ( g/mol ) | 142.24 | 142.24 | 142.24 | 142.24 | 142.24 | 142.24 |
| Boiling Point (°C) | 191 | 82-83 @ 20 mmHg | 173 | 132-133 | Not Available | Not Available |
| Density (g/mL) | 0.827 | 0.822-0.830 | 0.820 | 0.72 (alkane) | Not Available | 0.810-0.813 |
| Refractive Index @ 20°C | 1.422-1.429[1] | 1.420-1.426 | 1.421 | 1.40 (alkane) | Not Available | 1.422-1.427[2] |
| Solubility | Insoluble in water[3]; Soluble in organic solvents | Insoluble in water, soluble in alcohol and oils. | Limited solubility in water; Soluble in organic solvents. | Soluble in organic solvents. | Not Available | Slightly soluble in water; Soluble in ethanol.[2] |
| Odor Profile | Fatty, citrus (orange), green, waxy, rose-like.[4] | Delicate, floral (rose- or lily-like).[5][6] | Distinctive odor. | Not Available | Not Available | Green aroma.[2] |
Olfactory Signaling Pathway
The perception of smell for C9 aldehydes, like other odorants, is initiated by the interaction of the aldehyde with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs). This interaction triggers a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain.
References
Validation of analytical methods for aldehyde quantification
A Comparative Guide to the Validation of Analytical Methods for Aldehyde Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of aldehydes is of paramount importance. Aldehydes are a class of reactive carbonyl species that can serve as crucial biomarkers for oxidative stress, and their presence can impact the stability and safety of pharmaceutical products. This guide provides an objective comparison of common analytical methods for aldehyde quantification, supported by experimental data, to assist in the selection of the most appropriate method for a given application.
Comparison of Analytical Methods
The primary methods for aldehyde quantification involve chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. These methods often require a derivatization step to enhance the stability and detectability of the aldehydes. A key consideration in method selection is the use of an internal standard, particularly a deuterated one, which can significantly improve accuracy and precision by correcting for variability during sample preparation and analysis.[1][2]
Quantitative Performance Data
The following tables summarize the validation parameters for different analytical methods used in aldehyde quantification.
Table 1: GC-MS Method Validation Parameters for Aldehyde Quantification
| Validation Parameter | GC-MS with Deuterated Internal Standard (e.g., Octanal-d16, Decyl aldehyde-d2) | GC-MS with Non-Deuterated Internal Standard (e.g., Nonanal) | Reference(s) |
| Linearity (r²) | > 0.99 | > 0.99 | [1][2] |
| Accuracy (% Recovery) | 90-110% | 88-107% | [1][2] |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 5% | Intra-day: < 15%, Inter-day: < 15% | [2] |
| Limit of Detection (LOD) | Analyte-dependent, typically low ng/mL to pg/mL range. Can be as low as 0.005 nM for some aldehydes. | Analyte-dependent, typically in the low ng/mL range. | [1][2] |
| Limit of Quantification (LOQ) | Analyte-dependent, typically in the low ng/mL range. | Analyte-dependent, typically in the low ng/mL range. | [1][2] |
Table 2: HPLC-UV Method Validation Parameters for Formaldehyde (B43269) Quantification (after DNPH Derivatization)
| Validation Parameter | HPLC-UV with DNPH Derivatization | Reference(s) |
| Linearity (r²) | > 0.99 | [1][3] |
| Accuracy (% Recovery) | 93.6% - 102.5% | [4][5] |
| Precision (%RSD) | < 5.0% | [4] |
| Limit of Detection (LOD) | 0.1 ppm (0.03 ng) | [3][6] |
| Limit of Quantification (LOQ) | 57.76 µg/mL (for formaldehyde) | [1] |
Table 3: Fluorometric Assay for Aldehyde Quantification
| Parameter | Performance | Reference(s) |
| Limit of Detection (LOD) | 3 µM (0.3 nanomole in a 100 µL assay volume) | [7] |
Experimental Workflows and Logical Relationships
A general workflow for the validation of an analytical method for aldehyde quantification is depicted below. This process ensures that the chosen method is reliable, reproducible, and fit for its intended purpose.
Caption: General workflow for analytical method validation for aldehyde quantification.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols for the three discussed methods.
Method 1: GC-MS with Deuterated Internal Standard and PFBHA Derivatization
This method offers high sensitivity and specificity, with the deuterated internal standard correcting for variability.[1]
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample (e.g., plasma, cell lysate), add a known amount of the deuterated internal standard solution (e.g., Octanal-d16 or Decyl aldehyde-d2).[1][2]
-
Add 100 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water).[1]
-
Vortex the mixture and incubate at 60°C for 60 minutes to form the PFBHA-oxime derivatives.[1]
-
After cooling, perform a liquid-liquid extraction with hexane (B92381) or ethyl acetate.[1]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.[1]
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[1]
-
Injector: Splitless injection at 250°C.[1]
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for target aldehydes and the deuterated internal standard.[1][8]
-
Method 2: GC-MS with PFBHA Derivatization (Non-Deuterated Internal Standard)
This method is similar to Method 1 but relies on an external or non-deuterated internal standard calibration.[1][2]
-
Sample Preparation and Derivatization: Follow the same derivatization procedure as in Method 1, but add a non-deuterated internal standard (e.g., Nonanal) instead of a deuterated one.[2]
-
GC-MS Analysis: The GC-MS conditions are identical to those described in Method 1.[1]
-
Quantification: A calibration curve is generated by analyzing a series of standard solutions of the target aldehydes at known concentrations. The concentration of the aldehydes in the samples is determined by comparing their peak areas to the calibration curve.[1]
Method 3: HPLC-UV with DNPH Derivatization
This method is widely used for the analysis of aldehydes, particularly formaldehyde, in various matrices.[3][9][10]
-
Sample Preparation and Derivatization:
-
For liquid samples, mix the sample with a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium (e.g., acetonitrile (B52724) with phosphoric acid).[11]
-
Allow the reaction to proceed at room temperature for at least 1 hour to form the hydrazone derivatives.[1]
-
The resulting hydrazone derivatives can be directly injected or cleaned up using solid-phase extraction (SPE) for complex matrices.[1]
-
-
HPLC-UV Analysis:
-
Quantification: A calibration curve is constructed by analyzing DNPH-derivatized aldehyde standards of known concentrations. The concentration of aldehydes in the sample is determined by comparing the peak areas to the calibration curve.[1]
Conclusion
The choice of an analytical method for aldehyde quantification should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For the highest accuracy and precision, especially in complex matrices, GC-MS with a deuterated internal standard is considered the gold standard.[1][2] HPLC-UV with DNPH derivatization is a robust and widely used alternative, particularly for formaldehyde analysis.[3][9][10] Fluorometric assays offer a simpler and high-throughput option for the rapid measurement of total aldehydes.[7] Proper method validation is critical to ensure the generation of reliable and reproducible data in any research or development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. nuv.ac.in [nuv.ac.in]
- 6. academic.oup.com [academic.oup.com]
- 7. Fluorometric Aldehyde Assay Kit sufficient for 200 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 8. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Spectroscopic Showdown: 2-Propylhexanal and Its Isomers Unveiled
For researchers, scientists, and drug development professionals, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 2-propylhexanal and its isomers, offering insights into their structural nuances through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental data is presented to facilitate objective comparison, alongside detailed methodologies for key analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and a selection of its isomers. These aldehydes, while sharing the same molecular formula, exhibit distinct spectral fingerprints that allow for their differentiation.
Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aldehydic Proton (CHO) | α-Proton (CH) | Other Characteristic Signals |
| This compound | ~9.6 (t) | ~2.2 (m) | 0.8-1.6 (m, alkyl protons) |
| 2-Methylheptanal | ~9.6 (d) | ~2.3 (m) | ~1.1 (d, α-methyl protons), 0.8-1.6 (m, alkyl protons) |
| 2-Ethylhexanal | ~9.6 (t) | ~2.1 (m) | 0.8-1.7 (m, alkyl protons) |
| 2,2-Dimethylhexanal | ~9.5 (s) | - | ~1.1 (s, α-dimethyl protons), 0.8-1.5 (m, alkyl protons) |
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon (C=O) | α-Carbon (CH) | Other Characteristic Signals |
| This compound | ~205 | ~55 | 14-40 (alkyl carbons) |
| 2-Methylheptanal | ~205 | ~46 | ~13 (α-methyl carbon), 14-35 (alkyl carbons) |
| 2-Ethylhexanal | ~205 | ~53 | 11-30 (alkyl carbons) |
| 2,2-Dimethylhexanal | ~206 | ~46 | ~23 (α-dimethyl carbons), 14-38 (alkyl carbons) |
Table 3: IR Spectroscopic Data (Key Absorption Bands in cm-1)
| Compound | C=O Stretch | Aldehydic C-H Stretch |
| This compound | ~1730 | ~2710, ~2810 |
| 2-Methylheptanal | ~1730 | ~2715, ~2815 |
| 2-Ethylhexanal | ~1730 | ~2710, ~2810 |
| 2,2-Dimethylhexanal | ~1725 | ~2705, ~2805 |
Table 4: Mass Spectrometry Data (Key Fragmentation Patterns, m/z)
| Compound | Molecular Ion (M+) | Key Fragment Ions |
| This compound | 142 | 99, 85, 71, 57, 43 |
| 2-Methylheptanal | 128 | 85, 71, 57, 43 |
| 2-Ethylhexanal | 128 | 99, 85, 71, 57, 43 |
| 2,2-Dimethylhexanal | 128 | 113, 85, 71, 57, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the design of future experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the aldehydes.
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is sufficient for routine analysis.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the aldehyde sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
13C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the aldehydes, particularly the carbonyl and aldehydic C-H bonds.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is commonly used for liquid samples.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat liquid aldehyde sample directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the aldehydes, aiding in structural elucidation.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is a standard setup for volatile compounds like aldehydes.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 2-3 scans/second.
Signaling Pathways and Biological Relevance
Aliphatic aldehydes, including this compound and its isomers, are not merely chemical curiosities. They are also products of cellular processes such as lipid peroxidation and can act as signaling molecules, often with cytotoxic effects.[1] Their accumulation is implicated in various pathological conditions. The cellular response to these aldehydes involves complex signaling networks.
One of the primary defense mechanisms against aldehyde toxicity is their enzymatic detoxification by aldehyde dehydrogenases (ALDHs).[2][3] These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which are less reactive. The ALDH-mediated detoxification is a crucial part of cellular homeostasis.
Furthermore, lipid peroxidation-derived aldehydes can activate inflammatory signaling pathways, such as the NF-κB pathway, contributing to cellular damage and disease progression.[4][5] The interaction of these aldehydes with cellular macromolecules can lead to the formation of adducts, disrupting normal cellular function.[6][7]
Below are diagrams illustrating the general workflow for spectroscopic analysis and a simplified representation of a key signaling pathway involved in aldehyde metabolism.
References
- 1. youtube.com [youtube.com]
- 2. Hexanal, 2,2-dimethyl- | C8H16O | CID 523230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 2-Propylhexanal and Other Aliphatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-propylhexanal and other structurally related aliphatic aldehydes, namely octanal (B89490), nonanal, and decanal (B1670006). Due to a significant lack of publicly available scientific literature on the biological effects of this compound, this document focuses on the experimentally determined activities of comparable aldehydes to provide a predictive framework. The information presented herein is intended to guide future research into the pharmacological and toxicological profile of this compound.
Introduction
Aliphatic aldehydes are a class of organic compounds characterized by a terminal carbonyl group. They are found ubiquitously in nature and are also products of endogenous metabolic processes such as lipid peroxidation. Their biological effects are largely attributed to their electrophilic nature, allowing them to form covalent adducts with biological macromolecules like proteins and nucleic acids. This reactivity can lead to a range of cellular responses, from signaling to cytotoxicity. This guide explores the known antimicrobial, antioxidant, and cytotoxic activities of octanal, nonanal, and decanal to infer the potential biological profile of the branched-chain aldehyde, this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the biological activities of octanal, nonanal, and decanal. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Aldehyde | Microorganism | MIC (µg/mL) | Reference |
| Octanal | Escherichia coli | >400 | [1] |
| Staphylococcus aureus | >400 | [1] | |
| Saccharomyces cerevisiae | >400 | [1] | |
| Aspergillus niger | >400 | [1] | |
| Penicillium citrinum | >400 | [1] | |
| Nonanal | Aspergillus flavus | 0.5 - 2.0 (µL/mL) | [2] |
| Decanal | Aspergillus flavus | 1 - 5 (µL/mL) | [2] |
| Escherichia coli | Inhibitory | [1] | |
| Staphylococcus aureus | Inhibitory | [1] | |
| Saccharomyces cerevisiae | Inhibitory | [1] | |
| Aspergillus niger | Inhibitory | [1] |
Table 2: Comparative Cytotoxic Activity (IC50)
| Aldehyde | Cell Line | IC50 (µg/mL) | Reference |
| Octanal | HeLa (cervical cancer) | 3.5 | [3][4] |
| Nonanal | Data not available for direct comparison | - | |
| Decanal | Data not available for direct comparison | - |
Table 3: Comparative Antioxidant Activity
| Aldehyde | Assay | Activity | Reference |
| Octanal | 2,2-diphenyl-1-picrylhydrazyl (DPPH) & Reducing Power | Exhibited antioxidant activity | [5] |
| Nonanal | Data not available for direct comparison | - | |
| Decanal | 2,2-diphenyl-1-picrylhydrazyl (DPPH) & Reducing Power | Exhibited antioxidant activity | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antimicrobial Activity: Broth Microdilution Assay
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
-
Preparation of Aldehyde Solutions: The test aldehyde is serially diluted in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the aldehyde that completely inhibits visible growth of the microorganism.
Cytotoxicity: MTT Assay
The half-maximal inhibitory concentration (IC50) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test aldehyde for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the aldehyde that reduces cell viability by 50% compared to untreated control cells.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant capacity is evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Sample Preparation: Various concentrations of the test aldehyde are prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: A solution of DPPH in methanol (B129727) is added to the aldehyde solutions.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Mandatory Visualizations
Experimental Workflows
Caption: Experimental workflows for key biological activity assays.
Signaling Pathways
Caption: Postulated signaling pathway for aliphatic aldehydes.
Discussion and Future Directions
The available data indicates that straight-chain aliphatic aldehydes like octanal, nonanal, and decanal possess a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The antimicrobial activity appears to be broad-spectrum, affecting both bacteria and fungi. The cytotoxicity of octanal against HeLa cells suggests a potential for anticancer applications, although further studies are required to determine selectivity and mechanism of action. The antioxidant properties of these aldehydes are also noteworthy.
For this compound, a branched-chain isomer of nonanal, it is reasonable to hypothesize that it will exhibit similar biological activities due to the presence of the reactive aldehyde group. However, the branched structure may influence its steric and electronic properties, potentially altering its reactivity and interaction with biological targets. This could lead to differences in the potency and selectivity of its biological effects compared to its linear counterparts.
Future research should focus on:
-
In vitro screening of this compound: A comprehensive evaluation of the antimicrobial, antioxidant, and cytotoxic activities of this compound is essential to fill the current data gap.
-
Structure-activity relationship (SAR) studies: Comparing the biological activities of a series of branched-chain aldehydes with their linear isomers will provide valuable insights into how structural modifications influence biological outcomes.
-
Mechanistic studies: Elucidating the specific cellular and molecular targets of these aldehydes will be crucial for understanding their mechanisms of action and for the development of potential therapeutic applications.
-
Toxicological evaluation: A thorough assessment of the in vivo toxicity of this compound and related aldehydes is necessary to determine their safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS Fragmentation Analysis of C9 Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of various C9 aldehydes. Understanding these patterns is crucial for the accurate identification and differentiation of these isomers in complex matrices, which is of significant importance in fields ranging from flavor and fragrance chemistry to biomedical research and drug development, where aldehydes can be key biomarkers or impurities.
Introduction
C9 aldehydes, encompassing a variety of saturated, unsaturated, and branched-chain isomers, often exhibit similar chromatographic behavior, making their individual identification challenging. Mass spectrometry, following gas chromatographic separation, provides a powerful tool for their structural elucidation through the analysis of their unique fragmentation patterns upon electron ionization. This guide presents a comparative analysis of the mass spectra of several key C9 aldehyde isomers, supported by a detailed experimental protocol for their analysis.
Experimental Protocols
A robust and reproducible method is essential for the analysis of volatile aldehydes. The following protocol outlines a standard procedure for the GC-MS analysis of C9 aldehydes, incorporating a common derivatization technique to improve analyte stability and chromatographic performance.
Sample Preparation and Derivatization:
-
Sample Collection: Collect the sample matrix (e.g., food extract, biological fluid, reaction mixture) in a sealed vial. For solid samples, a headspace or solvent extraction may be necessary.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of one of the target aldehydes) to the sample for accurate quantification.
-
Derivatization with PFBHA:
-
Prepare a fresh solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., water or buffer).
-
Add an aliquot of the PFBHA solution to the sample.
-
Adjust the pH of the mixture to the optimal range for oxime formation (typically pH 4-6).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a sufficient duration (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
Extraction:
-
After cooling to room temperature, extract the PFBHA-oxime derivatives from the aqueous phase using a non-polar solvent such as hexane (B92381) or dichloromethane.
-
Vortex or shake the mixture vigorously to ensure efficient extraction.
-
Centrifuge the sample to achieve phase separation.
-
-
Analysis: Carefully transfer the organic layer containing the derivatives to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
Data Presentation: Comparison of Fragmentation Patterns
The following table summarizes the key mass spectral fragments observed for various C9 aldehyde isomers under electron ionization. The data has been compiled from the NIST/EPA/NIH Mass Spectral Library and PubChem. It is important to note that the relative intensities of fragments can vary between different instruments and analytical conditions.
| Compound Name | Chemical Structure | Molecular Weight | Key Fragment Ions (m/z) and their Interpretation |
| Nonanal | CH₃(CH₂)₇CHO | 142.24 | 44 (Base Peak): McLafferty rearrangement ([C₂H₄O]⁺˙).[1] 57: [C₄H₉]⁺ or [C₃H₅O]⁺. 70: [C₅H₁₀]⁺˙. 84: [C₆H₁₂]⁺˙. 98: [C₇H₁₄]⁺˙. 124: [M-18]⁺˙ (Loss of H₂O).[1] |
| (E)-2-Nonenal | CH₃(CH₂)₅CH=CHCHO | 140.22 | 41 (Base Peak): [C₃H₅]⁺. 55: [C₄H₇]⁺ or [CH₂=CH-CHO]⁺. 70: [C₅H₁₀]⁺˙ (likely from cleavage of the vinyl group). 83: [C₆H₁₁]⁺. 97: [C₇H₁₃]⁺. 111: [M-CHO]⁺. |
| (Z)-3-Nonenal | CH₃(CH₂)₄CH=CHCH₂CHO | 140.22 | 41 (Base Peak): [C₃H₅]⁺. 55: [C₄H₇]⁺. 69: [C₅H₉]⁺. 82: [C₆H₁₀]⁺˙. 96: [C₇H₁₂]⁺˙. 111: [M-CHO]⁺. |
| (E)-4-Nonenal | CH₃(CH₂)₃CH=CH(CH₂)₂CHO | 140.22 | 41 (Base Peak): [C₃H₅]⁺. 55: [C₄H₇]⁺. 68: [C₅H₈]⁺˙. 81: [C₆H₉]⁺. 96: [C₇H₁₂]⁺˙. |
| 3,5,5-Trimethylhexanal | (CH₃)₃CCH₂CH(CH₃)CH₂CHO | 142.24 | 57 (Base Peak): [C₄H₉]⁺ (tert-butyl cation, highly stable). 41: [C₃H₅]⁺. 85: [M-C₄H₉]⁺ (Loss of tert-butyl group). 97: [C₇H₁₃]⁺. 127: [M-CH₃]⁺. |
Mandatory Visualization
Experimental workflow for GC-MS analysis of C9 aldehydes.
General fragmentation pathways of aliphatic aldehydes in GC-MS.
Interpretation and Comparison
The differentiation of C9 aldehyde isomers is achieved by carefully examining the presence and relative abundance of key fragment ions.
-
Saturated vs. Unsaturated Aldehydes: Nonanal, the saturated C9 aldehyde, is readily distinguished by the prominent McLafferty rearrangement peak at m/z 44.[1] This fragment is generally absent or of very low intensity in the spectra of unsaturated aldehydes where other fragmentation pathways dominate. Another key differentiator is the observation of a significant [M-18]⁺˙ peak in nonanal, corresponding to the loss of water, which is less common in the unsaturated isomers.[1]
-
Positional Isomers of Nonenal: The position of the double bond in nonenal isomers significantly influences the fragmentation pattern.
-
(E)-2-Nonenal: The double bond is conjugated with the carbonyl group, leading to a more stable molecular ion and characteristic fragments resulting from cleavage around this conjugated system. The base peak at m/z 41 is a common feature for many unsaturated hydrocarbons.
-
(Z)-3-Nonenal & (E)-4-Nonenal: As the double bond moves further from the carbonyl group, the fragmentation patterns begin to show more characteristics of both an alkene and an aldehyde. The spectra are often dominated by hydrocarbon fragments. The subtle differences in the series of hydrocarbon ions can be used for their differentiation.
-
-
Branched vs. Straight-Chain Aldehydes: The presence of branching in the carbon chain leads to the formation of highly stable carbocations, which often result in the base peak of the mass spectrum.
-
3,5,5-Trimethylhexanal: The most prominent feature in its mass spectrum is the base peak at m/z 57, corresponding to the very stable tert-butyl cation. The loss of this tert-butyl group gives rise to a significant fragment at m/z 85. This pattern is a clear indicator of a C9 aldehyde with a tert-butyl moiety.
-
Conclusion
The GC-MS fragmentation patterns of C9 aldehydes provide a wealth of structural information that allows for their effective differentiation. By comparing the key fragment ions, particularly those arising from McLafferty rearrangement, α-cleavage, and the formation of stable carbocations, researchers can confidently identify specific isomers in their samples. The provided experimental protocol offers a reliable starting point for developing and validating in-house analytical methods for these important compounds.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Propylhexanal Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes like 2-propylhexanal is crucial due to their potential role as impurities or degradation products in various matrices. This guide provides a comprehensive cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.
Both HPLC and GC-MS are robust techniques for aldehyde analysis, but they typically necessitate a derivatization step to improve the analytical performance for compounds like this compound.[1][2] For HPLC analysis, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common derivatizing agent that reacts with aldehydes to form stable hydrazones, which can be readily detected by UV absorbance.[2][3] In the case of GC-MS, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is frequently used to create volatile oxime derivatives suitable for gas-phase analysis.[2]
Principle of Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] For the analysis of this compound, a reversed-phase HPLC method is typically employed after derivatization with DNPH.[3][4] This technique is versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It separates compounds based on their volatility and interaction with a stationary phase within a heated column, using a gaseous mobile phase.[2] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like the PFBHA-derivatized this compound.[2][6]
Quantitative Performance Comparison
| Parameter | HPLC with DNPH Derivatization | GC-MS with PFBHA Derivatization |
| Limit of Detection (LOD) | Typically in the µg/L to ng/L range.[2] | Can reach low ng/L to µg/L levels.[2] For hexanal (B45976) and heptanal, LODs of 0.006 nM and 0.005 nM have been reported.[2][7] |
| Limit of Quantitation (LOQ) | Often in the µg/L to ng/L range.[2] | Typically in the µg/L range.[2] |
| Linearity (R²) | Excellent, with R² values >0.99 commonly achieved.[2] | Excellent, with R² values >0.99 commonly achieved.[2] |
| Accuracy/Recovery (%) | Typically in the range of 80-120%.[2] | Typically in the range of 80-120%.[2] |
| Precision (%RSD) | Generally ≤ 15%. | Generally ≤ 15%. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.
HPLC Method with DNPH Derivatization
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample solution, add an appropriate internal standard.
-
Add 1 mL of a 0.5 mg/mL 2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile (B52724) containing 1% phosphoric acid.[4]
-
Vortex the mixture and incubate at 40°C for 30 minutes to form the DNPH-hydrazone derivative.[3]
-
After cooling to room temperature, the sample is ready for HPLC analysis.
2. HPLC-UV Instrumentation and Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water.[8]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 360 nm.[4]
-
Injection Volume: 20 µL.[9]
GC-MS Method with PFBHA Derivatization
1. Sample Preparation and Derivatization:
-
To 1 mL of the aqueous sample, add an internal standard.
-
Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.[2]
-
Adjust the pH to 3 with HCl.[2]
-
Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[10]
-
After cooling, extract the derivative with 500 µL of hexane (B92381) or ethyl acetate.[2][11]
-
Vortex for 1 minute and centrifuge. The organic layer is then collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A 5% phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
Injector Temperature: 250°C.[12]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[10][12]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Data Acquisition: Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative to enhance sensitivity and selectivity.[10]
Mandatory Visualizations
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC with DNPH derivatization and GC-MS with PFBHA derivatization are suitable and powerful techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.
-
GC-MS is generally preferred for its higher sensitivity and selectivity, making it ideal for trace-level analysis and in complex matrices where definitive identification is required.[6][13]
-
HPLC-UV offers a robust and cost-effective alternative, particularly for routine quality control applications where high throughput is necessary and the sample matrix is less complex.[5][13]
A thorough cross-validation, as outlined in the workflow, is recommended when establishing a new method or transferring between techniques to ensure the reliability and comparability of the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. smithers.com [smithers.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-Propylhexanal: A Guide for Laboratory Professionals
The proper disposal of 2-Propylhexanal, a flammable and potentially irritating aldehyde, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure environmental responsibility.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Use chemical-impermeable gloves, inspected before each use.[1]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure emergency exits are accessible and that an emergency eyewash station and safety shower are in close proximity.[1]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][2][3]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: Evacuate all personnel from the immediate spill area and ensure adequate ventilation.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][3]
-
Absorb: Soak up the spill with an inert absorbent material, such as Chemizorb®, sand, or earth.[2]
-
Collect: Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal. Use spark-proof tools during this process.[2][4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Disposal: Dispose of the contaminated materials as hazardous waste through an approved waste disposal plant.[2]
Step-by-Step Disposal Procedures
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA).[5] It is critical that this chemical waste is not disposed of in regular trash or down the drain.[5][6]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound should be treated as a hazardous chemical waste due to its properties as a flammable liquid and potential irritant.[3][7]
-
Segregate Waste: Keep this compound waste separate from other waste streams to prevent incompatible chemical reactions.[1] It is incompatible with strong oxidizing agents and various plastics.[2][3]
Step 2: Waste Collection and Storage
-
Container: Collect liquid waste in a sturdy, leak-proof container that is compatible with this compound. Ensure the container is kept tightly sealed except when adding waste.[5][8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the chemical name "this compound," the accumulation start date, and a description of the contents.[5]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from sources of ignition, heat, or incompatible chemicals.[1][2] Store containers in a cool, dry, and well-ventilated place, protected from direct sunlight.[2]
Step 3: Disposal Request and Pickup
-
Contact EHS: When the waste container is nearly full (approximately ¾ full) or has reached the local accumulation time limit (e.g., 150 days), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[8]
-
Professional Disposal: The disposal of the waste must be handled by a licensed hazardous waste disposal company. Your EHS office will coordinate this.[2]
Disposal of Empty Containers:
-
Rinsing: Thoroughly empty the container of all contents. Triple rinse the container with a suitable solvent.[8]
-
Rinsate Collection: Collect all rinsate as hazardous chemical waste and add it to your this compound waste container.[8]
-
Label Removal: Obliterate, remove, or thoroughly deface the original chemical label before disposing of the rinsed container.[8]
-
Final Disposal: Dispose of the rinsed and dried glass container in the appropriate glass disposal bin or as directed by your institution's EHS guidelines.[8]
Hazard and Disposal Data Summary
| Parameter | Information (Based on Similar Aldehydes) | Source |
| GHS Classification | Flammable liquids (Category 3), Skin irritation (Category 2), Serious eye irritation (Category 2/2A), Toxic to aquatic life. | [2][3][7] |
| Signal Word | Warning | [3][7] |
| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H401/H412: Toxic/Harmful to aquatic life. | [3][7] |
| Incompatible Materials | Strong oxidizing agents, various plastics. | [2][3] |
| Extinguishing Media | Dry chemical, carbon dioxide (CO2), alcohol-resistant foam. | [2][4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. mtu.edu [mtu.edu]
- 6. ehs.unl.edu [ehs.unl.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 2-Propylhexanal
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 2-Propylhexanal. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its aldehyde functional group, this compound should be treated as a potentially flammable liquid that may cause skin, eye, and respiratory irritation. The following Personal Protective Equipment (PPE) is mandatory when handling this chemical.[1][2]
| Protection Type | Required PPE | Specification |
| Eye and Face | Safety Goggles or Face Shield | Must provide protection against chemical splashes.[2] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] |
| Body | Protective Clothing | A lab coat or chemical-resistant suit is necessary.[2] |
| Respiratory | Respirator | To be used in a well-ventilated area. A NIOSH-approved respirator is required if ventilation is inadequate.[2] |
Operational Handling Protocol
Proper handling procedures are crucial to minimize exposure and mitigate risks. Always handle this compound in a well-ventilated area or under a chemical fume hood.[3]
Step-by-Step Handling Procedure:
-
PPE Donning: Before handling, put on all required PPE as specified in the table above.
-
Dispensing: Avoid generating mists or vapors during handling.[2] Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1] Ground/bond the container and receiving equipment to prevent static discharge.[1][3]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2][3]
-
Storage: Keep the container tightly closed when not in use.[1][3][5] Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.[3][5] Store away from incompatible materials such as oxidizing agents, strong bases, and strong reducing agents.[1]
Emergency Procedures
| Situation | First-Aid Measures |
| Inhalation | Move the affected person to fresh air. Seek immediate medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3] |
| Spill | For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, prevent further leakage if safe to do so and contact emergency services.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Do not use a solid water stream.[1][3][5] |
Disposal Plan
Contaminated materials and waste must be disposed of in accordance with local, state, and federal regulations.[2]
Waste Disposal Steps:
-
Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of down the drain or in regular trash.[6]
Visualizing a Safe Workflow
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the necessary workflows for handling and disposing of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
